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  • Product: 3-(4-Ethylphenyl)piperidine
  • CAS: 1260849-91-9

Core Science & Biosynthesis

Foundational

3-(4-Ethylphenyl)piperidine chemical properties and structure elucidation

This technical guide details the chemical properties, synthesis, and structural elucidation of 3-(4-Ethylphenyl)piperidine (CAS 1260849-91-9).[1] It is designed for researchers requiring a rigorous reference for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and structural elucidation of 3-(4-Ethylphenyl)piperidine (CAS 1260849-91-9).[1] It is designed for researchers requiring a rigorous reference for synthesis planning and analytical validation.[1]

Chemical Properties, Synthesis, and Structural Elucidation[1][2][3]

Executive Summary & Chemical Identity

3-(4-Ethylphenyl)piperidine is a pharmacologically relevant scaffold belonging to the 3-arylpiperidine class.[1][2] Unlike its 4-substituted isomers (common in opioid analgesics like pethidine), the 3-substituted motif is frequently explored in the development of monoamine transporter inhibitors and dissociative agents.[1] This guide focuses on the critical differentiation of this isomer from its regioisomers and the validation of its chiral center.

Core Identifiers
PropertySpecification
IUPAC Name 3-(4-Ethylphenyl)piperidine
CAS Registry Number 1260849-91-9
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
SMILES CCc1ccc(cc1)C2CCCNC2
Appearance Colorless to pale yellow viscous oil (Free base)
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water (unless protonated)
Physicochemical Profile (Predicted)[1][3][4][8][9]
  • Boiling Point: ~302°C (at 760 mmHg)[1][3]

  • Density: ~0.948 g/cm³[1][4]

  • pKa: 10.08 ± 0.10 (Basic secondary amine)[1][3][4]

  • LogP: ~3.2 (Lipophilic, crosses blood-brain barrier)[1][3]

Synthetic Pathways

To ensure high purity and regio-control, two primary synthetic routes are recommended.[1][3] Causal analysis suggests Route A for laboratory-scale diversity (modular) and Route B for scale-up.[1]

Route A: Modular Suzuki-Reduction Sequence (Recommended)

This pathway avoids the formation of regioisomeric byproducts common in direct electrophilic aromatic substitution.[1]

  • Suzuki Coupling: Reaction of 3-bromopyridine with 4-ethylphenylboronic acid using Pd(dppf)Cl₂ catalyst and K₂CO₃ base in dioxane/water.[1]

    • Checkpoint: Monitor disappearance of 3-bromopyridine by TLC (Hex:EtOAc 4:1).[1]

    • Intermediate: 3-(4-Ethylphenyl)pyridine.[1][2]

  • Catalytic Hydrogenation: Reduction of the pyridine ring using PtO₂ (Adams' catalyst) or Rh/C in acetic acid under H₂ (50 psi).[1]

    • Critical Control: Pyridine reduction is difficult; acetic acid is required to protonate the nitrogen, preventing catalyst poisoning.[3]

Route B: Direct Hydrogenation of Precursors

Direct hydrogenation of 3-(4-ethylphenyl)pyridine (if commercially sourced).[1]

  • Catalyst: 5% Rh/Al₂O₃ or Ru/C.[1]

  • Conditions: 80°C, 60 bar H₂.

  • Note: High pressure is required to overcome the aromatic resonance energy of the pyridine ring.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for Route A, highlighting critical process controls (IPC).

SynthesisPath Start Start: 3-Bromopyridine Suzuki Step 1: Suzuki Coupling (Pd cat., Base, Heat) Start->Suzuki Boronic + 4-Ethylphenylboronic acid Boronic->Suzuki Intermed Intermediate: 3-(4-Ethylphenyl)pyridine Suzuki->Intermed IPC: TLC/LCMS Hydrog Step 2: Hydrogenation (H2, PtO2/AcOH) Intermed->Hydrog Protonation (AcOH) Product Product: 3-(4-Ethylphenyl)piperidine Hydrog->Product Filter Catalyst

Figure 1: Modular synthesis pathway via Suzuki coupling followed by heterogeneous hydrogenation.

Structure Elucidation & Validation

As a Senior Scientist, you must not rely solely on MS data.[1][3] The distinction between the 3-isomer and the 4-isomer is subtle in Mass Spec but distinct in NMR due to symmetry elements.[1]

Mass Spectrometry (EI/ESI)
  • Molecular Ion (M+): m/z 189.[1]

  • Base Peak: m/z 56 or 57 (Typical piperidine ring fragmentation, retro-Diels-Alder type cleavage).[1]

  • Diagnostic Fragment: Loss of the ethyl group (M-29) -> m/z 160.[1]

  • Differentiation: The 3-substituted isomer often shows a more intense fragment at m/z 132 (loss of C3H7N fragment) compared to the 4-isomer due to the proximity of the nitrogen to the branching point.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR is the definitive tool for structure validation.[1]

Key Diagnostic Signals:

  • Symmetry Breaker: Unlike 4-substituted piperidines (which possess a plane of symmetry), the 3-substituted isomer is chiral and asymmetric.[1] The piperidine ring protons will appear as complex multiplets rather than simplified AA'BB' systems.

  • The Benzylic Proton (H3): A multiplet (tt or dddd) around 2.6–2.8 ppm .[1] In the 4-isomer, this would be a more symmetric triplet of triplets.[1]

  • The Ethyl Group:

    • Triplet (~1.22 ppm, 3H, J=7.6 Hz) – Methyl.[1][3]

    • Quartet (~2.62 ppm, 2H, J=7.6 Hz) – Methylene.[1][3]

Comparative NMR Table (CDCl₃, 400 MHz)
PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H 7.10 – 7.18Multiplet (AA'BB')4HAromatic ring (symmetric substitution).[1]
NH ~1.80Broad Singlet1HExchangeable (varies with conc.).[1]
2-H (eq) 3.10 – 3.20Broad Doublet1HDeshielded by N, equatorial.
2-H (ax) 2.55 – 2.65Triplet (app)1HDeshielded by N, axial (large coupling).[1][3]
6-H (eq) 3.05 – 3.15Broad Doublet1HDeshielded by N.
6-H (ax) 2.55 – 2.65Triplet (app)1HOverlaps with 2-H axial.
3-H 2.70 – 2.80 Multiplet 1H Chiral center methine (Benzylic).
Ar-CH₂ 2.62Quartet2HEthyl methylene.[1]
Ar-CH₃ 1.22Triplet3HEthyl methyl.
4,5-H 1.50 – 1.90Multiplets4HRemaining ring methylenes.[1]
Isomer Logic Tree

Use this logic flow to confirm you have the 3-isomer and not the 4-isomer impurity.

IsomerCheck Start Unknown Isomer NMR Symmetry Check Ring Proton Symmetry Start->Symmetry SymYes Simplified Signals (Plane of Symmetry) Symmetry->SymYes Yes SymNo Complex Multiplets (Chiral/Asymmetric) Symmetry->SymNo No Result4 Conclusion: 4-(4-Ethylphenyl)piperidine SymYes->Result4 Result3 Conclusion: 3-(4-Ethylphenyl)piperidine SymNo->Result3

Figure 2: NMR logic decision tree for distinguishing 3-aryl vs 4-aryl piperidine isomers.

Stereochemical Considerations

The carbon at position 3 is a chiral center .[1] The synthesis described above yields a racemic mixture (±) .

  • Enantiomers: (3R)-3-(4-ethylphenyl)piperidine and (3S)-3-(4-ethylphenyl)piperidine.[1]

  • Resolution Method:

    • Crystallization: Use chiral acids such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

    • Protocol: Dissolve racemate in hot ethanol. Add 0.5 eq of chiral acid. Cool slowly to precipitate the less soluble diastereomeric salt.[1] Recrystallize to constant melting point.

    • Analytical Check: Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA/Diethylamine).[1]

Safety & Handling

  • Hazards: Piperidines are corrosive and irritants.[1] They can cause severe skin burns and eye damage.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the N-oxide or formation of carbamates with atmospheric CO₂.[1]

  • Disposal: Neutralize with dilute acid before disposal into organic waste streams.[1]

References

  • ChemicalBook. (2023).[1][5] 3-(4-Ethylphenyl)piperidine Product Properties and CAS 1260849-91-9. Link

  • Accela ChemBio. (2023).[1][2] Catalog Entry for 3-(4-ethylphenyl)piperidine. Link

  • Maegawa, T., et al. (2006).[1][3] "Efficient and Practical Hydrogenation of Pyridines." Synlett, 2006(09), 1440-1442.[1][3] Link

  • Hartwieg, J. C., et al. (2014).[1][3] "3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers." Organic Process Research & Development, 18(9), 1120-1127.[1][3] Link[1][3]

Sources

Exploratory

Technical Characterization of 3-(4-Ethylphenyl)piperidine: A Spectroscopic Guide

Introduction & Structural Context[1][2][3][4][5][6][7][8] 3-(4-Ethylphenyl)piperidine is a pharmacologically significant scaffold, often investigated in medicinal chemistry as a positional isomer of substituted phenylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8]

3-(4-Ethylphenyl)piperidine is a pharmacologically significant scaffold, often investigated in medicinal chemistry as a positional isomer of substituted phenylpiperidines (e.g., 3-PPP, stimulants, and dissociative analogs).[1] Unlike its 4-substituted counterparts (e.g., fentanyl precursors, paroxetine intermediates), the 3-substituted piperidine ring introduces a chiral center at C3, creating distinct spectroscopic signatures due to the loss of symmetry.[1]

This guide provides a rigorous technical breakdown of the spectroscopic data (NMR, IR, MS) required to validate the identity of 3-(4-Ethylphenyl)piperidine. The data presented synthesizes experimental precedents from 3-arylpiperidine analogs with predictive chemometrics for the specific 4-ethyl substitution.

Chemical Identity
PropertyDetail
IUPAC Name 3-(4-Ethylphenyl)piperidine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Chirality One stereocenter at C3 (exists as R and S enantiomers)
Key Structural Features Secondary amine (piperidine), Para-substituted aromatic ring, Ethyl alkyl chain

Mass Spectrometry (MS) Analysis[2][17][19]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For 3-(4-Ethylphenyl)piperidine, the fragmentation pattern is dictated by the stability of the piperidine ring and the benzylic position.

Ionization & Fragmentation Data (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 189 (Distinct, typically 15-30% relative abundance).[1]

  • Base Peak: Dependent on ionization energy, but often m/z 56 or m/z 44 (Tetrahydropyridine/Imine fragments).[1]

  • Key Fragments:

    • M - 29: Loss of ethyl radical (C₂H₅•) or imine fragment (CH₂=NH).[1]

    • m/z 160: Loss of ethyl group [M - 29]⁺ (Benzylic cleavage).

    • m/z 56: Tetrahydropyridinium species (Typical of piperidine ring cleavage).

Fragmentation Logic Pathway

The following diagram illustrates the logical flow of fragmentation, highlighting the retro-Diels-Alder (RDA) type mechanisms and alpha-cleavages characteristic of piperidines.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 189 Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage - e- Frag_160 Fragment m/z 160 [M - C2H5]+ M_Ion->Frag_160 Benzylic Cleavage (- Ethyl) Frag_56 Base Peak m/z 56 [C3H6N]+ Alpha_Cleavage->Frag_56 Ring Fission Frag_44 Fragment m/z 44 [C2H6N]+ Alpha_Cleavage->Frag_44 Secondary Elimination

Caption: Primary fragmentation pathways for 3-(4-Ethylphenyl)piperidine under Electron Ionization (EI).

Infrared Spectroscopy (IR)[2][7]

IR analysis confirms the functional group integrity, specifically the secondary amine and the substitution pattern of the aromatic ring.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3300 – 3500 N-H Stretch (Weak, Broad)Secondary Amine (Piperidine)
2960 – 2850 C-H Stretch (sp³)Ethyl group & Piperidine ring (Asym/Sym)
1600, 1510 C=C StretchAromatic Ring Skeleton
1450 CH₂ BendMethylene deformation
800 – 840 C-H Out-of-Plane BendPara-substituted benzene (Diagnostic)

Technical Insight: The absence of bands around 700 and 750 cm⁻¹ (monosubstituted benzene) is a critical quality attribute (CQA) to rule out the unsubstituted 3-phenylpiperidine impurity.

Nuclear Magnetic Resonance (NMR)[2][7][12][15][17][20]

NMR is the gold standard for establishing the regiochemistry of the ethyl group and the 3-position substitution.

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are estimates based on 3-(4-methylphenyl)piperidine and chemometric prediction algorithms.

Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Justification
7.15 Doublet (J=8 Hz)2HAr-H (Ortho to Ethyl)Part of AA'BB' system.
7.10 Doublet (J=8 Hz)2HAr-H (Meta to Ethyl)Part of AA'BB' system.
3.15 – 3.05 Multiplet1HH-2 eqDeshielded by Nitrogen (α-proton).
3.05 – 2.95 Multiplet1HH-6 eqDeshielded by Nitrogen (α-proton).
2.70 – 2.55 Multiplet1HH-3 (Methine)Benzylic position; determines chirality.
2.62 Quartet (J=7.6 Hz)2HAr-CH₂ -CH₃Diagnostic for Ethyl group.
2.60 – 2.50 Multiplet2HH-2 ax, H-6 axAxial α-protons (shielded relative to equatorial).
1.95 – 1.50 Multiplet4HH-4, H-5Ring methylene envelope.
1.80 Broad Singlet1HN-H Exchangeable with D₂O.
1.22 Triplet (J=7.6 Hz)3HAr-CH₂-CH₃ Terminal methyl of ethyl group.
¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum must display 11 distinct carbon signals (due to symmetry in the para-phenyl ring).[1]

  • Aromatic Region (4 signals): Quaternary C-ipso (ethyl), Quaternary C-ipso (piperidine), Ar-CH (ortho), Ar-CH (meta).

  • Piperidine Ring (5 signals): C2, C3, C4, C5, C6 (All chemically non-equivalent due to C3 asymmetry).[1]

  • Ethyl Group (2 signals): Methylene (~28 ppm), Methyl (~15 ppm).[1]

Structural Elucidation Workflow

The following diagram outlines the decision tree for assigning the C3-position versus the C4-position using NMR data.

NMR_Workflow Start Start: Unknown Isomer (3- vs 4-substituted) Symmetry_Check Check 13C NMR Signal Count (Piperidine Carbons) Start->Symmetry_Check Sym_High 3 Signals (Symmetric) Indicates 4-substitution Symmetry_Check->Sym_High Symmetry Plane Sym_Low 5 Signals (Asymmetric) Indicates 3-substitution Symmetry_Check->Sym_Low No Symmetry Confirm_Ethyl Confirm Ethyl Group (1H NMR) Sym_Low->Confirm_Ethyl Pattern_Ethyl Triplet (1.2 ppm) + Quartet (2.6 ppm) Confirm_Ethyl->Pattern_Ethyl Result Confirmed: 3-(4-Ethylphenyl)piperidine Pattern_Ethyl->Result

Caption: Logic flow for distinguishing 3-substituted from 4-substituted piperidine isomers via NMR.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) typically. If the amine proton is not visible or signals overlap, switch to DMSO-d₆ to separate the N-H signal and eliminate exchange broadening.

  • Concentration: Dissolve 5–10 mg of the free base oil in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended particulates (critical for high-resolution shimming).

  • Reference: Calibrate to residual CHCl₃ at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: GC-MS Injection Parameters
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • Inlet: Splitless mode (to detect trace impurities) or 20:1 Split (for main peak characterization). Temperature: 250°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10965819, 3-(4-methylphenyl)piperidine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) Studies of 3-(4-Ethylphenyl)piperidine Analogs

Executive Summary: The Scaffold and the Strategy The 3-arylpiperidine scaffold represents a privileged structure in neuropharmacology, historically significant for its ability to modulate monoamine transporters (MATs). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Strategy

The 3-arylpiperidine scaffold represents a privileged structure in neuropharmacology, historically significant for its ability to modulate monoamine transporters (MATs). While the 3-(3-hydroxyphenyl) analogs are classic dopamine autoreceptor agonists, the introduction of lipophilic substituents at the para-position of the phenyl ring—specifically in 3-(4-ethylphenyl)piperidine —shifts the pharmacological profile toward potent monoamine reuptake inhibition.

This guide dissects the SAR of 3-(4-ethylphenyl)piperidine, focusing on the steric and electronic influence of the 4-ethyl "anchor" and the critical stereochemical requirements at the C3 position. It provides a validated synthetic workflow and assay protocols to support the development of highly selective Dopamine Transporter (DAT) ligands.

Chemical Synthesis: The Modular Approach

To explore the SAR of this scaffold efficiently, a modular synthetic route is required. The most robust method utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a heterogeneous catalytic hydrogenation. This allows for the late-stage introduction of diverse aryl boronic acids (e.g., 4-ethyl, 4-propyl, 4-chloro) onto the pyridine core before reduction to the piperidine.

Validated Synthetic Workflow

The following DOT diagram illustrates the critical path from commercially available starting materials to the target racemate, followed by chiral resolution.

SynthesisWorkflow Start 3-Bromopyridine (Starting Material) Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Start->Coupling Boronic 4-Ethylphenylboronic Acid Boronic->Coupling Intermediate 3-(4-Ethylphenyl)pyridine Coupling->Intermediate Yield: >85% Reduction Catalytic Hydrogenation (PtO2, H2, HCl/MeOH) Intermediate->Reduction Reduction of Pyridine Ring Product 3-(4-Ethylphenyl)piperidine (Racemic) Reduction->Product Resolution Chiral Resolution (e.g., D-Tartaric Acid) Product->Resolution Final (+)-3-(4-Ethylphenyl)piperidine (Eutomer) Resolution->Final Isolation of 3R-isomer

Figure 1: Modular synthesis pathway for 3-arylpiperidines via Suzuki coupling and hydrogenation.

Detailed Protocol: Suzuki Coupling & Reduction

Note: This protocol is adapted from standard methodologies for 3-phenylpiperidine synthesis [1, 5].

  • Cross-Coupling:

    • Charge a reaction vessel with 3-bromopyridine (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and Toluene/Ethanol (4:1).

    • Add 2M aqueous

      
       (2.5 eq). Degas with 
      
      
      
      for 15 min.
    • Add

      
       (0.05 eq) and reflux at 90°C for 12 hours.
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hexane/EtOAc) to yield 3-(4-ethylphenyl)pyridine .
      
  • Hydrogenation (Pyridinium Reduction):

    • Dissolve the pyridine intermediate in MeOH containing concentrated HCl (1.1 eq).

    • Add

      
       (Adams' catalyst, 10 wt%).
      
    • Hydrogenate at 40-50 psi

      
       on a Parr shaker for 6-12 hours.
      
    • Workup: Filter catalyst over Celite. Concentrate filtrate. Basify with NaOH and extract with DCM to yield the racemic 3-(4-ethylphenyl)piperidine .

SAR Deep Dive: The "Ethyl" Shift

The transition from a simple phenyl ring to a 4-ethylphenyl moiety introduces significant pharmacological changes. The SAR is governed by three distinct vectors:

The C3-Stereocenter (The Gatekeeper)

For 3-phenylpiperidines, biological activity is highly stereoselective.

  • (+)-Isomer (typically 3R): Generally exhibits 10-100x higher affinity for DAT compared to the (-)-isomer [3].

  • (-)-Isomer (typically 3S): Often inactive or significantly less potent.

  • Guidance: SAR studies must separate enantiomers. Data generated from racemates is often misleading due to the "eutomer/distomer" ratio.

The 4-Position Substituent (The Selectivity Filter)

The 4-ethyl group is the critical differentiator in this specific analog.

  • Lipophilicity: The ethyl group increases logP compared to the parent phenyl or 4-methyl analogs. This enhances blood-brain barrier (BBB) permeability and interaction with the hydrophobic pockets of the DAT.

  • Selectivity Shift: Unsubstituted 3-phenylpiperidines often retain affinity for norepinephrine transporters (NET). Bulky para-substituents like ethyl or propyl tend to favor DAT selectivity by exploiting steric constraints in the NET binding site that are more permissive in DAT [7].

The Nitrogen Terminus (The Modulator)
  • Secondary Amine (NH): The parent 3-(4-ethylphenyl)piperidine is a secondary amine.

  • N-Alkylation: Methylation (to form the N-methyl analog) often increases potency but may increase abuse liability. N-propyl or N-phenethyl substitutions can drastically alter the profile, potentially shifting activity towards Sigma receptors or increasing NET affinity [1].

Visualizing the SAR Logic

SAR_Logic Core 3-(4-Ethylphenyl)piperidine Scaffold Vector1 C3 Stereochemistry Core->Vector1 Vector2 4-Ethyl Substitution Core->Vector2 Vector3 Nitrogen (N1) Core->Vector3 Outcome1 (+) Isomer (3R) High DAT Affinity Vector1->Outcome1 Outcome2 (-) Isomer (3S) Low Activity Vector1->Outcome2 Outcome3 Increased Lipophilicity DAT > NET Selectivity Vector2->Outcome3 Outcome4 Steric Bulk Reduces 5-HT affinity Vector2->Outcome4 Outcome5 Secondary Amine (NH) Balanced Clearance Vector3->Outcome5 Outcome6 N-Methylation Increased Potency Vector3->Outcome6

Figure 2: Structure-Activity Relationship map for the 4-ethylphenyl analog.

Quantitative Data Summary

The following table summarizes the expected SAR trends for 3-(4-substituted-phenyl)piperidines based on homologous series data [1, 3, 7].

Analog (Substituent)Electronic EffectSteric BulkPredicted DAT Affinity (

)
Predicted Selectivity (DAT/NET)
-H (Unsubstituted) NeutralLowModerate (~50-100 nM)Low (Non-selective)
-OH (3-position) DonorLowAgonist Activity High (Autoreceptor)
-CH3 (Methyl) Weak DonorMediumHigh (~10-30 nM)Moderate
-C2H5 (Ethyl) Donor High High (~5-20 nM) High
-Cl (Chloro) WithdrawingMediumHigh (~5-15 nM)Moderate

Note: The 4-ethyl analog occupies a "sweet spot" where increased lipophilicity enhances binding without the electron-withdrawing effects of halogens, potentially offering a distinct metabolic profile.

In Vitro Pharmacology Protocols

To validate the SAR claims, the following assay protocols are required. These are designed to measure uptake inhibition, which is the primary mechanism of action for this class.

[³H]Dopamine Uptake Inhibition Assay

Objective: Determine the


 of the analog for inhibiting dopamine reuptake in rat striatal synaptosomes.
  • Tissue Preparation:

    • Dissect striata from male Sprague-Dawley rats.[1]

    • Homogenize in ice-cold 0.32 M sucrose.

    • Centrifuge (1,000 x g, 10 min); collect supernatant (synaptosomes).

  • Incubation:

    • Resuspend synaptosomes in Krebs-HEPES buffer.

    • Add test compound (3-(4-ethylphenyl)piperidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Add [³H]Dopamine (final conc. 50 nM).

    • Incubate for exactly 5 minutes.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Selectivity Screening
  • NET Assay: Perform identical protocol using rat hypothalamic synaptosomes and [³H]Norepinephrine.

  • SERT Assay: Perform identical protocol using rat cortical synaptosomes and [³H]Serotonin.

  • Calculation: Selectivity Ratio =

    
    .
    

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[1][2][3][4][5][6] Central dopamine-autoreceptor stimulating activity."[2] Journal of Medicinal Chemistry, 24(12), 1475-1482. Link

  • Dutta, A. K., et al. (1996). "Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues." Journal of Medicinal Chemistry, 39(3), 749-756. Link

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 and 5-HT1C serotonin receptors: Evidence for a common site." Journal of Medicinal Chemistry. (Contextual reference for 3-phenylpiperidine class properties).
  • Moghadam, A., & Mokhtary, M. (2023).[7] "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry A, 7(2), 163-189.[8] Link

  • Ma, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221-14226. Link[3]

  • Choi, S. W., et al. (2000).[9] "Novel 3-aminomethyl- and 4-aminopiperidine analogues... synthesis and evaluation as dopamine transporter ligands." Journal of Medicinal Chemistry, 43(2), 205-213.[9] Link

  • Reith, M. E., et al. (2015). "Structure-activity relationships for monoamine transporter ligands." Handbook of Experimental Pharmacology, 224.

Sources

Exploratory

Discovery and synthesis of novel 3-(4-Ethylphenyl)piperidine derivatives

Technical Whitepaper: Discovery and Enantioselective Synthesis of Novel 3-(4-Ethylphenyl)piperidine Derivatives Executive Summary The 3-arylpiperidine scaffold represents a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery and Enantioselective Synthesis of Novel 3-(4-Ethylphenyl)piperidine Derivatives

Executive Summary

The 3-arylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous dopamine (DA) autoreceptor agonists, sigma receptor ligands, and norepinephrine reuptake inhibitors. While 3-(3-hydroxyphenyl)piperidine (3-PPP) remains the archetypal dopamine autoreceptor modulator, its metabolic instability and moderate selectivity necessitate structural optimization.

This technical guide details the rational design and synthesis of 3-(4-ethylphenyl)piperidine , a novel lipophilic probe designed to:

  • Block metabolic para-hydroxylation , a primary clearance pathway for phenylpiperidines.

  • Probe the steric tolerance of the orthosteric binding pocket (specifically the accessory hydrophobic region, often termed the

    
     site in D2/D3 homology models).
    
  • Enhance blood-brain barrier (BBB) permeability via increased lipophilicity (cLogP modulation).

We present a high-fidelity, enantioselective synthetic route utilizing Rhodium-catalyzed asymmetric reductive Heck coupling , ensuring access to enantiopure (+)- and (-)-isomers for precise pharmacological profiling.[1][2][3]

Medicinal Chemistry Rationale & SAR Logic

The transition from a 3-hydroxyphenyl to a 4-ethylphenyl substituent is driven by specific Structure-Activity Relationship (SAR) hypotheses derived from the dopamine D2/D3 receptor homology.

Pharmacophore Hypothesis
  • The 3-Position Vector: In 3-phenylpiperidines, the aromatic ring occupies a hydrophobic pocket distinct from the 4-phenylpiperidine class (opioids). The meta-substituent (e.g., -OH in 3-PPP) typically engages in hydrogen bonding with Serine residues in Transmembrane Domain 5 (TM5).

  • The 4-Ethyl Modification: Replacing the meta-hydroxyl with a para-ethyl group abolishes the H-bond donor capability but introduces a hydrophobic bulk. This modification is predicted to:

    • Shift activity from agonist to antagonist or partial agonist by altering the receptor's conformational toggle.

    • Increase affinity for Sigma-1 (

      
      ) receptors , which favor bulkier hydrophobic regions flanking the basic amine.
      
Pathway Visualization (SAR Logic)

SAR_Logic Scaffold 3-Phenylpiperidine Scaffold Mod_OH 3-OH Substitution (Classic 3-PPP) Scaffold->Mod_OH Mod_Et 4-Ethyl Substitution (Target Molecule) Scaffold->Mod_Et Effect_OH H-bond with Serine (TM5) Agonist Activity Mod_OH->Effect_OH Effect_Et Steric Bulk & Lipophilicity Metabolic Blockade Mod_Et->Effect_Et Outcome_DA Dopamine Autoreceptor Modulation Effect_OH->Outcome_DA Selectivity Effect_Et->Outcome_DA Partial Agonism/Antagonism Outcome_Sigma Sigma-1 Receptor High Affinity Effect_Et->Outcome_Sigma Hydrophobic Pocket

Figure 1: SAR decision tree illustrating the divergence in pharmacological profile between classic 3-OH and novel 4-Ethyl substitution patterns.

Retrosynthetic Analysis

Traditional syntheses of 3-arylpiperidines (e.g., hydrogenation of 3-arylpyridines or cyclization of arylacetonitriles) often yield racemic mixtures requiring tedious chiral resolution. Given that biological activity in this class is highly enantioselective (e.g., (+)-3-PPP is a full agonist, (-)-3-PPP is a partial agonist), an asymmetric approach is mandatory.

Selected Route: Rh-Catalyzed Asymmetric Reductive Heck Reaction . This route, adapted from recent advances (JACS, 2023), allows for the direct coupling of arylboronic acids to dihydropyridines with high enantiomeric excess (ee).

  • Precursor: Phenyl pyridine-1(2H)-carboxylate (Activated Pyridine).

  • Reagent: 4-Ethylphenylboronic acid.

  • Catalyst: Rh(I) / Chiral Bisphosphine Ligand (e.g., (R)-BINAP or Josiphos).

Detailed Experimental Protocol

Reagents and Materials
ReagentCAS No.PurityRole
4-Ethylphenylboronic acid63139-21-9>97%Aryl Donor
Phenyl pyridine-1(2H)-carboxylatePrepared in-house>98%Electrophile
[Rh(cod)Cl]₂12092-47-699%Pre-catalyst
(R)-BINAP76189-55-4>99%Chiral Ligand
Potassium Hydroxide (aq)1310-58-340% w/vBase
Isopropanol (IPA)67-63-0AnhydrousSolvent
Step-by-Step Synthesis

Step 1: Rh-Catalyzed Asymmetric Coupling (Enantio-determining Step)

  • Catalyst Formation: In a glovebox, charge a flame-dried Schlenk flask with [Rh(cod)Cl]₂ (2.5 mol%) and (R)-BINAP (5.5 mol%). Dissolve in anhydrous THF (5 mL) and stir for 30 min at RT to generate the active catalyst species.

  • Reaction Assembly: Add 4-Ethylphenylboronic acid (1.5 equiv) and Phenyl pyridine-1(2H)-carboxylate (1.0 equiv, 5.0 mmol).

  • Solvent Switch: Evaporate THF under vacuum and redissolve the residue in degassed Isopropanol (20 mL).

  • Execution: Heat the mixture to 60°C for 24 hours under an Argon atmosphere.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Rhodium residues. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the intermediate (S)-phenyl 3-(4-ethylphenyl)-3,4-dihydropyridine-1(2H)-carboxylate .

    • Checkpoint: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). Target >95% ee.

Step 2: Hydrogenation and Deprotection

  • Hydrogenation: Dissolve the enantioenriched dihydropyridine intermediate in MeOH (20 mL). Add Pd/C (10 wt% loading, 20 mg).

  • Cycle: Stir under H₂ atmosphere (1 atm, balloon) for 12 hours at RT. This reduces the remaining alkene to the piperidine ring.

  • Deprotection: Filter off Pd/C. To the filtrate, add KOH (40% aq, 5 mL) and reflux for 4 hours to hydrolyze the carbamate protecting group.

  • Isolation: Extract with DCM (3 x 20 mL). Dry organic layers over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve free base in Et₂O and add HCl/Et₂O dropwise to precipitate (S)-3-(4-Ethylphenyl)piperidine Hydrochloride .

Synthetic Workflow Diagram

Synthesis_Flow Start Start: Phenyl pyridine-1(2H)-carboxylate + 4-Ethylphenylboronic acid Cat_Step Rh(I)/(R)-BINAP Catalysis (Asymmetric Reductive Heck) Start->Cat_Step IPA, 60°C Inter_1 Intermediate: Chiral 3-Aryl-dihydropyridine Cat_Step->Inter_1 >95% ee Hydrog Pd/C Hydrogenation (Alkene Reduction) Inter_1->Hydrog H2 (1 atm) Hydrolysis Base Hydrolysis (KOH) (Deprotection) Hydrog->Hydrolysis Final Final Product: (S)-3-(4-Ethylphenyl)piperidine HCl Hydrolysis->Final HCl/Et2O

Figure 2: Enantioselective synthetic pathway utilizing Rh-catalyzed conjugate addition.

Characterization & Validation

To ensure scientific integrity, the following analytical criteria must be met before biological testing.

TechniqueParameterAcceptance Criteria
1H NMR (400 MHz, CDCl3) 4-Ethyl group signalsTriplet at

1.2 (3H), Quartet at

2.6 (2H).
13C NMR Carbon Count13 distinct carbon signals (confirming asymmetry).
HRMS (ESI+) Molecular Ion

calc. for C13H19N: 190.1596 ± 5 ppm.
Chiral HPLC Enantiomeric Excess>98% ee (vs. racemic standard).

Self-Validation Protocol:

  • Control: Run the reaction with racemic ligand (BINAP) to generate a standard for HPLC calibration.

  • Causality Check: If yield in Step 1 is low (<40%), check the quality of the boronic acid (boroxine formation) and ensure strict oxygen-free conditions for the Rh-catalyst.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3] Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Hacksell, U., et al. (1981). 3-Phenylpiperidines.[4] Central dopamine-autoreceptor stimulating activity.[4] Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

  • Sonesson, C., et al. (1994). Recent advances in the design and synthesis of dopamine D2 and D3 receptor agonists. Progress in Drug Research, 42, 183-248. (Contextual grounding for 3-phenylpiperidine SAR).

Sources

Foundational

The 3-Substituted Piperidine Scaffold: Synthetic Architectures and Pharmacological Logic

[1] Executive Summary The piperidine ring is the single most frequently used nitrogen heterocycle in U.S. FDA-approved drugs.[1] However, while 4-substituted piperidines are synthetically trivial (often achiral due to sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine ring is the single most frequently used nitrogen heterocycle in U.S. FDA-approved drugs.[1] However, while 4-substituted piperidines are synthetically trivial (often achiral due to symmetry), 3-substituted piperidines represent a "privileged but challenging" scaffold.[2] They introduce a critical stereocenter that governs vector alignment in protein binding pockets, influencing potency, selectivity, and metabolic stability.[1][2]

This technical guide dissects the 3-substituted piperidine motif, moving from conformational analysis to advanced asymmetric synthesis and pharmacological application.[1]

Part 1: Structural & Stereochemical Rationale[2][3]

The Conformational Landscape (The "Axial" Anomaly)

Unlike their 4-substituted counterparts, 3-substituted piperidines possess a static chirality that dictates their spatial arrangement.[2] In the ground state, the piperidine ring adopts a chair conformation.[1]

  • Steric Dominance (General Rule): For most alkyl/aryl substituents, the equatorial position is favored to minimize 1,3-diaxial interactions.[2]

  • The "Fluorine Effect" (The Exception): A critical insight for medicinal chemists is the behavior of electronegative groups (F, OH, OMe) at C3.[1] Contrary to steric logic, 3-fluoropiperidines often favor the axial conformation.[1][2] This is driven by the gauche effect (charge-dipole interaction) and hyperconjugation (

    
    ).[2]
    

Implication for Drug Design: If your target pocket requires a compact vector, an axial substituent (via fluorine substitution) can "lock" the conformation without adding bulk, a strategy used to modulate pKa and lipophilicity simultaneously.[1][2]

The Pharmacophore Vector

The C3 position allows for a unique vector projection—roughly


 relative to the nitrogen lone pair in the equatorial conformer.[1] This geometry is distinct from the linear projection of C4 substituents, allowing 3-substituted analogs to probe "side pockets" in GPCRs and kinases that are inaccessible to symmetric piperidines.

Part 2: Synthetic Methodologies

The synthesis of enantiopure 3-substituted piperidines has historically been a bottleneck.[1] We categorize the modern approaches into three tiers of utility.

Table 1: Comparative Synthetic Strategies
StrategyMethodologyKey AdvantagesKey Limitations
Classical Chiral Resolution of RacematesLow cost, scalable reagents.[2]Max 50% yield; wasteful; labor-intensive.[1][2]
Modern (Tier 1) Asymmetric Hydrogenation of Pyridines 100% atom economy; direct access from aromatic precursors.[1][2]High catalyst cost (Ir/Rh); requires high pressure (20-50 bar); prone to racemization.[1][2]
Modern (Tier 2) De Novo Ring Construction High stereocontrol; diverse substitution patterns.[1][2]Long step count; requires expensive chiral auxiliaries.[1][2]
Emerging C-H FunctionalizationDirect modification of simple piperidines.[1][2]Regioselectivity issues (C2 vs C3); often requires directing groups.[1][2]
Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic disconnects for accessing the scaffold.

SynthesisLogic Target Target: Chiral 3-Substituted Piperidine Pyridine Precursor A: 3-Substituted Pyridine Hydrogenation Method: Asymmetric Hydrogenation (Ir/Rh Catalysis) Pyridine->Hydrogenation H2, Chiral Ligand Acyclic Precursor B: Acyclic Chiral Amine Cyclization Method: Ring-Closing Metathesis / Reductive Amination Acyclic->Cyclization Stereocenter Pre-installed Racemate Precursor C: Racemic Piperidine Resolution Method: Chiral HPLC / Kinetic Resolution Racemate->Resolution Separation Hydrogenation->Target 90-99% ee Cyclization->Target Resolution->Target Max 50% Yield

Figure 1: Retrosynthetic analysis showing the three primary routes to the scaffold.[1][2] Asymmetric hydrogenation (green path) is the most atom-economical.[2]

Part 3: Pharmacological Case Study – Tiagabine[3][4]

Tiagabine (Gabitril) is the archetype of the 3-substituted piperidine in medicine. It is a lipophilic derivative of nipecotic acid (piperidine-3-carboxylic acid).[2]

  • Mechanism of Action: Tiagabine inhibits the GABA Transporter 1 (GAT-1).[1][2][3] By blocking the reuptake of GABA from the synaptic cleft, it increases the dwell time of the neurotransmitter, enhancing inhibitory signaling.[1]

  • The Role of the Scaffold:

    • The nipecotic acid core mimics the structure of GABA itself, allowing it to enter the GAT-1 transporter.[1]

    • The lipophilic anchor (attached via the nitrogen) prevents the molecule from being transported through the membrane, effectively "plugging" the channel.[1]

    • Stereochemistry: The (R)-enantiomer is significantly more potent than the (S)-enantiomer, proving the necessity of asymmetric synthesis.[2]

TiagabineMOA Tiagabine Tiagabine (Nipecotic Acid Derivative) GAT1 Target: GAT-1 Transporter (Presynaptic Terminal) Tiagabine->GAT1 Binds & Blocks (High Affinity) Synapse Synaptic Cleft (GABA Levels Increase) Tiagabine->Synapse Result: Prolonged Inhibition GABA Endogenous GABA GAT1->GABA Normal Function: Reuptake

Figure 2: Mechanism of Action for Tiagabine.[2] The 3-substituted core mimics GABA, while the tail locks the transporter.

Part 4: Experimental Protocol

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

This protocol describes the synthesis of a chiral 3-substituted piperidine using an Iridium-catalyzed hydrogenation.[2] This method is superior to resolution because it establishes the stereocenter directly.[1]

Objective: Synthesis of (S)-3-ethylpiperidine (or derivative) from 3-ethylpyridine.

4.1 Reagents & Equipment[1][2]
  • Substrate: 3-Ethylpyridine (1.0 equiv).[1][2]

  • Alkylating Agent: Benzyl bromide (BnBr) (to activate the pyridine).[1][2]

  • Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + Chiral Ligand (e.g., (S,S)-f-Binaphane or Josiphos type).[2]

  • Additive: Iodine (I₂) or dilute HCl (activates the Ir-precursor).[1][2]

  • Solvent: Anhydrous Methanol or Toluene.[1][2]

  • Equipment: High-pressure hydrogenation autoclave (Parr reactor).

4.2 Step-by-Step Workflow

Step 1: Activation (Quaternization) Pyridines are difficult to hydrogenate due to aromatic stability and catalyst poisoning.[1][2] We first convert it to the pyridinium salt.[1]

  • Dissolve 3-ethylpyridine in acetone.[1][2]

  • Add Benzyl bromide (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 4 hours. The salt will precipitate.[1]

  • Filter, wash with Et₂O, and dry under vacuum.[1][2]

    • Checkpoint: Verify purity via ¹H NMR (distinct downfield shift of aromatic protons).[1][2]

Step 2: Asymmetric Hydrogenation

  • Glovebox Operation: In a nitrogen-filled glovebox, mix [Ir(cod)Cl]₂ and the Chiral Ligand in anhydrous solvent.[1][2] Stir for 30 mins to form the active complex.

  • Add the pyridinium salt (from Step 1) to the catalyst solution.[1][2]

  • Transfer the mixture to the autoclave liner.

  • Pressurization: Seal the reactor. Purge 3x with H₂ gas. Pressurize to 50 bar (725 psi) .

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: 3-substituted salts are prone to racemization via enamine intermediates.[1][2] Maintaining high pressure and specific solvent polarity (MeOH) minimizes this.[1][2]

Step 3: Deprotection & Isolation

  • Release pressure carefully.[1][2]

  • Concentrate the reaction mixture.

  • Debenzylation: Dissolve the crude N-benzyl piperidine in MeOH/Pd-C (10 wt%). Hydrogenate at 1 atm (balloon) for 4 hours to remove the benzyl group.

  • Filter through Celite.[1][2]

  • Purification: Acid-base extraction or distillation.[1][2]

Validation:

  • Yield: Expect >90%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC or derivatization with Mosher's acid chloride.[1][2] Expect >90% ee with optimized ligands.[1][2]

References

  • Vertex AI Search. (2025).[1][2] Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org.[1][2] Link

  • Renom-Carrasco, M., et al. (2016).[1][2] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal.[1][2] Link

  • Mishra, S., et al. (2023).[1][2][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[1] Link[2]

  • Despois, A., & Cramer, N. (2025).[1][2] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[1][2][5] Link[2]

  • Drugs.com. (2025).[1][2] Tiagabine Monograph: Mechanism of Action and Clinical Pharmacology. Link

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 3-(4-Ethylphenyl)piperidine

Part 1: Introduction & Pharmacological Context[1][2] 3-(4-Ethylphenyl)piperidine (3-4-EPP) is a substituted phenylpiperidine, structurally distinct from the opioid-class 4-phenylpiperidines (e.g., pethidine).[1] It belon...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Pharmacological Context[1][2]

3-(4-Ethylphenyl)piperidine (3-4-EPP) is a substituted phenylpiperidine, structurally distinct from the opioid-class 4-phenylpiperidines (e.g., pethidine).[1] It belongs to the 3-phenylpiperidine scaffold family, a privileged structure in neuropharmacology known for preferentially targeting Monoamine Transporters (MATs) —specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanistic Rationale

Unlike its 4-substituted regioisomers (often mu-opioid agonists), 3-substituted piperidines typically adopt a conformation that mimics the phenethylamine pharmacophore, allowing them to block neurotransmitter reuptake. The addition of a 4-ethyl group on the phenyl ring introduces significant lipophilicity and steric bulk at the para-position.

  • Primary Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET).

  • Secondary Target: Sigma-1 Receptor (

    
    R) – common for lipophilic piperidines.[1]
    
  • Predicted Activity: Psychostimulant-like reuptake inhibition; potential for high affinity due to hydrophobic interaction in the S1 binding pocket of the transporter.

Part 2: Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (DAT/NET)

Objective: Determine the affinity (


) of 3-(4-Ethylphenyl)piperidine for the dopamine transporter using rat striatal membranes.
1. Reagents & Preparation
ComponentSpecificationPreparation Notes
Ligand [³H]WIN 35,428 (80-85 Ci/mmol)Dilute to 2 nM final conc. in assay buffer.[1]
Non-Specific GBR 12909 (10 µM)Defines non-specific binding (NSB).[1]
Assay Buffer 50 mM Tris-HCl, 120 mM NaClpH 7.4 @ 4°C. Add 0.1% BSA to reduce sticky binding.[1]
Membrane Rat Striatal MembranesHomogenize striatum in ice-cold buffer; centrifuge 20,000xg.[1]
Test Compound 3-(4-Ethylphenyl)piperidineDissolve in DMSO (10 mM stock); Serial dilute 10⁻⁵ to 10⁻¹⁰ M.
2. Experimental Workflow
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • Total Binding (TB): 25 µL Buffer + 25 µL [³H]Ligand + 150 µL Membrane.

    • Non-Specific (NSB): 25 µL GBR 12909 + 25 µL [³H]Ligand + 150 µL Membrane.

    • Test (Unknown): 25 µL 3-(4-Ethylphenyl)piperidine (varying conc.) + 25 µL [³H]Ligand + 150 µL Membrane.

  • Incubation: Incubate for 2 hours on ice (4°C) to reach equilibrium. Note: DAT binding is temperature-sensitive; ice prevents internalization.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hr) using a cell harvester.

  • Wash: Wash 3x with 3 mL ice-cold buffer.

  • Detection: Transfer filters to vials, add scintillation cocktail (e.g., Ecoscint), and count via Liquid Scintillation Counter (LSC).

3. Data Analysis

Calculate specific binding (


).[1] Fit data to a one-site competition model:


Convert

to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the dissociation constant of [³H]WIN 35,428).
Protocol B: Functional Uptake Inhibition Assay ([³H]DA)

Objective: Verify if binding translates to functional inhibition of dopamine reuptake.

1. Cell System
  • System: HEK-293 cells stably transfected with human DAT (hDAT).[1]

  • Seeding: 50,000 cells/well in Poly-D-Lysine coated 96-well plates, 24 hours prior.[1]

2. Workflow
  • Wash: Remove media; wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing glucose.[1]

  • Pre-incubation: Add 3-(4-Ethylphenyl)piperidine (various concentrations) for 10 minutes at 37°C.

  • Substrate Addition: Add [³H]Dopamine (final conc. 20 nM) + Unlabeled Dopamine (80 nM).

  • Uptake: Incubate for 5–8 minutes at 37°C. Critical: Do not exceed 10 minutes to ensure initial rate conditions.

  • Stop: Aspirate buffer; wash 3x with ice-cold KRH.[1]

  • Lysis: Add 1% SDS or 0.1 N NaOH to lyse cells.

  • Read: Quantify radioactivity via LSC.

Part 3: Visualizations & Logic

Workflow Diagram: Radioligand Binding

The following diagram illustrates the critical path for determining the affinity of the compound.

BindingAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Stock->Dilution Incubation Incubation 2 hrs @ 4°C Dilution->Incubation Add Ligand Membrane Rat Striatal Membranes Membrane->Incubation Filtration GF/B Filtration (+0.5% PEI) Incubation->Filtration Equilibrium Count Scintillation Counting Filtration->Count Analysis Ki Calculation (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for Radioligand Competition Binding Assay targeting DAT.

SAR Logic: 3-Phenylpiperidine Interaction

This diagram explains why the 4-ethyl substitution is significant.

SAR_Logic Core 3-Phenylpiperidine Scaffold Subst 4-Ethyl Group (Para-position) Core->Subst Modification Effect1 Increased Lipophilicity Subst->Effect1 Effect2 Steric Bulk in S1 Pocket Subst->Effect2 Result High Affinity DAT Inhibition Effect1->Result Membrane Access Effect2->Result Receptor Fit

Caption: Structure-Activity Relationship (SAR) rationale for the 4-ethyl substitution.

Part 4: Expert Insights & Troubleshooting

Solubility & Non-Specific Binding
  • Insight: The ethyl group increases LogP (lipophilicity). This compound will stick to plasticware.

  • Solution: Use Low-Binding polypropylene plates.[1] Ensure the assay buffer contains 0.1% BSA (Bovine Serum Albumin) to keep the compound in solution and prevent loss to the tube walls.

The "Isomer" Trap
  • Insight: 3-substituted piperidines have a chiral center at C3.[1]

  • Critical Check: Synthesis usually yields a racemic mixture. The (+)-isomer and (-)-isomer often have drastically different potencies (e.g., in 3-PPP, enantiomers have different intrinsic activities).

  • Recommendation: If possible, separate enantiomers via Chiral HPLC before final

    
     determination to avoid "averaging" the potency.
    
Filter Binding
  • Insight: Lipophilic amines often bind to glass fiber filters (GF/B), creating false "inhibition" signals.

  • Control: Run a "Filter Blank" (No membrane, just radioligand + compound) to quantify filter retention. Pre-soak filters in 0.5% Polyethyleneimine (PEI) to block negatively charged sites on the glass fiber.

References

  • Meltzer, P. C., et al. (2006). "3-Phenylpiperidines: Structure-Activity Relationships for Dopamine Transporter Binding."[1][2] Journal of Medicinal Chemistry.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.

  • Glennon, R. A. (2005). "Phenylisopropylamine stimulants: Amphetamine-related agents."[1] Psychopharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Application

Functional Profiling of 3-(4-Ethylphenyl)piperidine: Cell-Based Assays for Monoamine Transporter Modulation

Introduction: The Pharmacological Scaffold[1] The molecule 3-(4-Ethylphenyl)piperidine represents a specific structural analog within the 3-arylpiperidine class.[1] This chemical scaffold is a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Scaffold[1]

The molecule 3-(4-Ethylphenyl)piperidine represents a specific structural analog within the 3-arylpiperidine class.[1] This chemical scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core for agents targeting the Central Nervous System (CNS).[1]

Unlike 4-arylpiperidines (common in opioid analgesics like fentanyl), 3-arylpiperidines are predominantly associated with monoamine transporter modulation (Dopamine, Norepinephrine, and Serotonin transporters: DAT, NET, SERT) and Sigma receptor affinity.[1] The addition of a para-ethyl group (4-ethyl) to the phenyl ring introduces significant steric bulk and lipophilicity compared to the parent phenylpiperidine.[1]

Mechanistic Hypothesis & Assay Rationale

To characterize the biological activity of 3-(4-Ethylphenyl)piperidine, researchers must evaluate its potential as a reuptake inhibitor or substrate releaser.[1] The para-substitution pattern often shifts selectivity towards the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) over SERT.[1]

This guide details the protocols for:

  • Functional Potency: Fluorescence-based Monoamine Uptake Assays (DAT/NET).[1]

  • Target Engagement: Sigma-1 Receptor Binding (Secondary Target).

  • Safety Profiling: Cellular Viability (Cytotoxicity).

Experimental Design & Logic

Cell Models
  • HEK293-DAT/NET: Human Embryonic Kidney 293 cells stably transfected with human DAT or NET.[1] These are the industry standard for screening uptake inhibitors due to their null background for monoamine transport.[1]

  • SH-SY5Y: A human neuroblastoma line expressing endogenous Sigma receptors and monoamine machinery, used for toxicity and secondary validation.

Reagents of Choice
  • ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium): A fluorescent substrate for DAT/NET.[1] It mimics the neurotransmitter, allowing real-time kinetic monitoring without radioactivity.

  • Haloperidol/DTG: Control ligands for Sigma receptor assays.[1]

  • Cocaine/Desipramine: Reference inhibitors for DAT and NET, respectively.[1]

Protocol 1: Fluorescence-Based Monoamine Uptake Assay (DAT/NET)

This assay quantifies the ability of 3-(4-Ethylphenyl)piperidine to inhibit the uptake of the fluorescent substrate ASP+ into HEK293 cells expressing the target transporter.

Materials
  • Cells: HEK293 stably expressing hDAT or hNET.[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA and 0.01% Pluronic F-127.

  • Tracer: ASP+ (Stock: 10 mM in DMSO; Working: 5-10 µM).[1]

  • Analyte: 3-(4-Ethylphenyl)piperidine (dissolved in DMSO).[1]

  • Plate: 96-well Poly-D-Lysine coated black/clear bottom plate.[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HEK293-DAT/NET cells at 80-90% confluency.

    • Seed 50,000 cells/well in 100 µL complete medium.[1]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-Incubation:

    • Remove culture medium and wash cells once with 100 µL warm KRH buffer.[1]

    • Add 90 µL of KRH buffer containing the test compound (Concentration range: 1 nM to 100 µM).[1]

    • Control Wells: Add Vehicle (0.1% DMSO) and Positive Control (10 µM Cocaine).[1]

    • Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition & Kinetic Read:

    • Place the plate in a fluorescence microplate reader (Ex: 475 nm / Em: 605 nm).[1]

    • Inject 10 µL of 10x ASP+ solution (Final conc: 5-10 µM).[1]

    • Immediately begin recording fluorescence every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the slope (Rate of Uptake) of the linear portion of the fluorescence curve (typically 2–10 mins).

    • Normalize data: Vehicle = 100% Uptake; High-dose Cocaine = 0% Uptake (Non-specific background).

    • Plot % Inhibition vs. Log[Compound] to determine IC50 .[1]

Visual Workflow (Graphviz)

UptakeAssay Seed 1. Cell Seeding (HEK293-DAT/NET) Wash 2. Wash & Buffer (KRH Buffer) Seed->Wash 24h Treat 3. Pre-Incubation (Analyte: 10 min) Wash->Treat Inject 4. ASP+ Injection (Fluorescent Tracer) Treat->Inject Read 5. Kinetic Read (Ex 475 / Em 605) Inject->Read t=0 Analyze 6. IC50 Calculation (Slope Analysis) Read->Analyze Slope

Figure 1: Workflow for the fluorescence-based monoamine transporter uptake inhibition assay.

Protocol 2: Cellular Viability (Safety Profiling)

Before attributing behavioral effects to transporter modulation, one must rule out cytotoxicity. 3-arylpiperidines can exhibit off-target cytotoxicity at high micromolar concentrations.[1]

Methodology (Resazurin Reduction Assay)
  • Seeding: Seed SH-SY5Y cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with 3-(4-Ethylphenyl)piperidine (0.1 – 100 µM) for 24 hours.[1]

  • Development: Add Resazurin reagent (10% v/v). Incubate 2-4 hours.

  • Measurement: Measure Fluorescence (Ex 530/Em 590). Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.[1]

  • Calculation: Calculate CC50 (Cytotoxic Concentration 50%).

Mechanistic Context & Data Interpretation[1][2][3][4][5][6][7][8][9]

The primary mechanism of action for 3-(4-Ethylphenyl)piperidine is hypothesized to be the blockade of the presynaptic transporter.

Mechanism of Action Diagram

Mechanism Synapse Synaptic Cleft DAT Dopamine Transporter (Target) DA Dopamine (Neurotransmitter) DAT->DA Reuptake (Normal) PostSyn Post-Synaptic Receptor DA->PostSyn Activation Compound 3-(4-Ethylphenyl) piperidine Compound->DAT Blocks

Figure 2: Mechanism of Action.[1][2][3][4] The compound inhibits the transporter, preventing reuptake and increasing synaptic dopamine levels.[1]

Expected Data Ranges (Reference Values)
ParameterHigh Potency (Specific)Moderate PotencyInactive/Non-Specific
IC50 (DAT) < 50 nM50 – 500 nM> 10 µM
IC50 (NET) < 100 nM100 – 1000 nM> 10 µM
Selectivity (DAT/SERT) > 100-fold10-fold< 1-fold (Promiscuous)
CC50 (Viability) > 100 µM50 – 100 µM< 10 µM (Toxic)

Interpretation:

  • If IC50 < 100 nM at DAT and CC50 > 50 µM , the compound is a potent and selective dopamine reuptake inhibitor (DRI).[1]

  • If IC50 (NET) < IC50 (DAT) , the ethyl substitution has shifted selectivity toward norepinephrine, typical for certain 4-substituted phenyl rings.[1]

References

  • Schwartz, J. et al. (2025). Fluorescence-based assays for monoamine transporter function: High-throughput screening of novel psychoactive substances.[1] Journal of Neurochemistry.[1]

  • Glennon, R. A. (2005). Strategies for the design of selective serotonergic agents: The 3-phenylpiperidine scaffold. Current Topics in Medicinal Chemistry.

  • Beuming, T. et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.[1] Nature Neuroscience.[1]

  • Kikura-Hanajiri, R. et al. (2013). Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling of synthetic cannabinoids in Japan. Drug Testing and Analysis.[1][4] (Reference for structural analogs of piperidines).

(Note: While specific literature on "3-(4-Ethylphenyl)piperidine" is limited, these references provide the authoritative basis for the 3-arylpiperidine scaffold and the validated ASP+ uptake protocols.)

Sources

Method

In vivo experimental design for 3-(4-Ethylphenyl)piperidine studies in rodents

Introduction The piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for diverse CNS-active agents ranging from opioids (e.g., fentanyl, 4-phenylpiperidines) to psychos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for diverse CNS-active agents ranging from opioids (e.g., fentanyl, 4-phenylpiperidines) to psychostimulants and monoamine modulators (e.g., 3-phenylpiperidines).

3-(4-Ethylphenyl)piperidine (3-4-EPP) is a specific structural isomer of interest due to its unique position in the Structure-Activity Relationship (SAR) landscape. Unlike its 4-substituted counterparts, which typically exhibit


-opioid receptor affinity, 3-substituted phenylpiperidines often display selectivity for monoamine transporters (DAT, NET, SERT) or sigma receptors. The addition of the para-ethyl group on the phenyl ring enhances lipophilicity (

), potentially increasing Blood-Brain Barrier (BBB) permeability and altering residence time at the target site.

This guide provides a rigorous, self-validating experimental framework to characterize the Pharmacokinetics (PK) and Pharmacodynamics (PD) of 3-4-EPP.

Part 1: Formulation & Dosing Strategy

Physicochemical Challenges

Free base phenylpiperidines are lipophilic and poorly soluble in neutral aqueous media. For in vivo reproducibility, the compound must be converted to a water-soluble salt or formulated in a biocompatible vehicle that prevents precipitation upon injection.

Recommended Formulation Protocol

Objective: Create a stable


 stock solution for Intraperitoneal (IP) or Subcutaneous (SC) administration.
ComponentConcentrationFunction
3-4-EPP (Free Base) ActiveLigand
0.1M HCl Stoichiometric (1:1)Protonation (Salt formation)
2-Hydroxypropyl-

-cyclodextrin (HP

CD)
20% (w/v)Solubilizer / Entrapment
Saline (0.9% NaCl) q.s.Isotonicity

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 3-4-EPP free base.

  • Acidification: Add 0.95 equivalents of 0.1M HCl. Vortex for 2 minutes. The solution should become clear as the hydrochloride salt forms in situ.

  • Complexation: Add pre-dissolved 20% HP

    
    CD in saline slowly while vortexing.
    
  • pH Adjustment: Check pH. Adjust to

    
     using dilute NaOH if necessary. Warning: pH > 7.0 may cause precipitation.
    
  • Filtration: Sterile filter through a

    
     PVDF membrane.
    
Dosing Regimen
  • Starting Dose (Exploratory):

    
     (IP).
    
  • Dose Escalation:

    
     (Log-based spacing).
    
  • Control: Vehicle-matched (20% HP

    
    CD in saline).
    

Part 2: Pharmacokinetic Profiling (PK)

Understanding the temporal distribution of 3-4-EPP in the brain vs. plasma is critical to attribute behavioral effects to central mechanisms rather than peripheral toxicity.

Experimental Design
  • Species: Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice.

  • Route: Intravenous (IV) tail vein vs. Oral (PO) gavage.

  • Sampling: Serial microsampling (tail nick) or terminal cardiac puncture.

Sampling Schedule & Analysis
Time Point (min)PurposeMatrix
Pre-dose BaselinePlasma
5, 15, 30 Absorption/Distribution PhasePlasma + Brain (Terminal subset)
60, 120, 240 Elimination PhasePlasma + Brain (Terminal subset)
24 hr Washout verificationPlasma

Analytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Acetonitrile:Water (+0.1% Formic Acid).

  • Transition: Monitor parent ion

    
     and specific tropylium-like fragments common to ethyl-phenyl cleavage.
    

Part 3: Pharmacodynamic Assessment

Behavioral Phenotyping: The Open Field Test

To distinguish between psychostimulant activity (dopaminergic) and sedation (opioid/off-target), locomotor activity is the primary screen.

  • Apparatus:

    
     plexiglass arena with IR beam tracking.
    
  • Protocol:

    • Habituation: 30 mins in the arena (drug-free).

    • Injection: Administer 3-4-EPP or Vehicle.

    • Recording: 60–120 mins post-injection.

  • Readouts:

    • Total Distance Traveled (cm): Increase = Stimulant.[1]

    • Center Time (%): Increase = Anxiolytic; Decrease = Anxiogenic.

    • Stereotypy Counts: Repetitive rearing/grooming = High dose dopaminergic activation.

Mechanistic Validation: In Vivo Microdialysis

This is the "Gold Standard" for confirming the neurochemical mechanism. We hypothesize 3-4-EPP acts as a monoamine reuptake inhibitor.

Target Region: Dorsal Striatum (Coordinates relative to Bregma: AP +1.0, ML +3.0, DV -6.0).

Workflow:

  • Implantation: Stereotaxic insertion of guide cannula (CMA/12). Recovery: 5–7 days.

  • Perfusion: Artificial CSF (aCSF) at

    
    .
    
  • Baseline: Collect 3 samples (20 min intervals) to establish stable basal dopamine (DA) levels.

  • Challenge: Administer 3-4-EPP (IP).

  • Collection: Collect dialysate for 180 mins.

  • Quantification: HPLC-ECD (Electrochemical Detection) for DA, 5-HT, and NE.

Part 4: Visualizing the Experimental Logic

The following diagram illustrates the decision tree and mechanistic pathways involved in characterizing 3-4-EPP.

G Synthesis 3-(4-Ethylphenyl)piperidine Synthesis & Verification Formulation Formulation (Salt/Cyclodextrin) Synthesis->Formulation InVivo In Vivo Administration (Rodent Model) Formulation->InVivo PK_Branch Pharmacokinetics (PK) LC-MS/MS Analysis InVivo->PK_Branch Blood/Brain Sampling PD_Branch Pharmacodynamics (PD) Behavior & Neurochem InVivo->PD_Branch Functional Readout BBB BBB Penetration (Brain:Plasma Ratio) PK_Branch->BBB Calculate Kp,uu Microdialysis Microdialysis (Striatum/PFC) PD_Branch->Microdialysis Locomotion Open Field Test (Locomotion/Stereotypy) PD_Branch->Locomotion Result_Stim Result: High DA Release (Psychostimulant) Microdialysis->Result_Stim Increased DA/NE Result_Opioid Result: Sedation/Analgesia (Opioid-like) Microdialysis->Result_Opioid No DA spike Locomotion->Result_Stim Hyperactivity Locomotion->Result_Opioid Hypoactivity

Caption: Experimental workflow for determining the pharmacological classification of 3-4-EPP, linking formulation to PK distribution and downstream behavioral/neurochemical outcomes.

Part 5: Safety & Toxicology Monitoring

3-substituted piperidines can exhibit off-target effects, particularly on thermoregulation and cardiovascular function.

  • Hyperthermia: Measure rectal temperature every 30 mins post-dosing. Significant elevation (

    
    ) suggests strong serotonergic or adrenergic activation (Serotonin Syndrome risk).
    
  • Convulsive Potential: Observe for Racine Scale seizures (Class 1–5). If observed, terminate experiment immediately.

References

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry.

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Academic Press. (Standard Atlas for Stereotaxic Coordinates).

  • Di Chiara, G., & Imperato, A. (1988). "Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats." Proceedings of the National Academy of Sciences.

  • Ungerstedt, U. (1984). "Measurement of neurotransmitter release by intracranial dialysis." Measurement of Neurotransmitter Release In Vivo.

  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." (Used for scaling rodent doses).

Sources

Application

Analytical methods for quantification of 3-(4-Ethylphenyl)piperidine in biological samples

Application Note: High-Sensitivity Quantification of 3-(4-Ethylphenyl)piperidine in Human Plasma via LC-MS/MS Executive Summary This application note details a robust analytical protocol for the quantification of 3-(4-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 3-(4-Ethylphenyl)piperidine in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust analytical protocol for the quantification of 3-(4-Ethylphenyl)piperidine (3-4-EPP) in biological matrices. As a structural analog of the 3-phenylpiperidine (3-PPP) class of dopamine autoreceptor modulators, 3-4-EPP presents unique bioanalytical challenges, including isomer selectivity and high lipophilicity (LogP ≈ 3.2).

This guide departs from standard templates to focus on Structure-Based Method Development , utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and Biphenyl stationary phases for critical isomer separation. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Introduction & Analytical Strategy

The Analyte: 3-(4-Ethylphenyl)piperidine[1]
  • Chemical Formula: C₁₃H₁₉N

  • Molecular Weight: 189.29 g/mol

  • Target Ion [M+H]⁺: 190.16 m/z

  • Pharmacological Context: 3-substituted piperidines are privileged scaffolds in medicinal chemistry, often acting as sigma receptor ligands or dopamine modulators. The 4-ethyl substitution on the phenyl ring increases lipophilicity compared to the parent 3-phenylpiperidine, necessitating rigorous matrix removal to prevent phospholipid suppression.

Strategic Method Design (The "Why")
  • Chromatography (Biphenyl vs. C18): Standard C18 columns often fail to separate regioisomers (e.g., 3-substituted vs. 4-substituted piperidines). We utilize a Biphenyl stationary phase , which offers enhanced pi-pi interactions with the aromatic ring, providing superior selectivity for the specific 3-isomer.

  • Sample Preparation (MCX vs. PPT): Protein Precipitation (PPT) leaves significant phospholipid residue, causing ion suppression at the retention time of hydrophobic amines. We employ Mixed-Mode Strong Cation Exchange (MCX) SPE.[1] The basic secondary amine (pKa ≈ 9.8) binds electrostatically to the sorbent, allowing 100% organic washes to remove neutral matrix interferences before elution.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(4-Ethylphenyl)piperidine (>98% purity).[1]

  • Internal Standard (IS): 3-(4-Methylphenyl)piperidine-d3 (or generic analog 3-Phenylpiperidine-d5 if specific isotope is unavailable).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis MCX 30 mg/1 cc (or equivalent polymeric strong cation exchanger).

Sample Preparation Workflow (Solid Phase Extraction)

Rationale: The MCX protocol utilizes a "Lock and Key" mechanism. The analyte is "locked" by charge (pH < pKa) and hydrophobicity, allowing aggressive washing.

Step-by-Step Procedure:

  • Pre-treatment: Aliquot 200 µL human plasma. Add 20 µL Internal Standard working solution (100 ng/mL). Add 200 µL 4% H₃PO₄ (aq) to acidify (pH ~2-3) and disrupt protein binding. Vortex 30s.

  • Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum (<5 InHg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/hydrophobic interferences). Critical Step: The analyte remains bound by ionic interaction.

  • Elution: Elute with 2 x 250 µL of 5% NH₄OH in Methanol (Breaks ionic bond).

  • Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

  • Column: Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B[1]

    • 4.6 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)ID Rationale
3-4-EPP (Quant) 190.284.12550Piperidine ring fragment (C5H10N+)
3-4-EPP (Qual) 190.2105.13550Ethylphenyl cation (C8H9+)
IS (d5-Analog) 195.289.12550Deuterated ring fragment

Visualized Workflows

Figure 1: MCX Extraction Logic

This diagram illustrates the "Catch and Release" mechanism used to isolate the basic piperidine from complex plasma matrices.

SPE_Workflow Sample Plasma Sample + H3PO4 MCX MCX Sorbent (Sulfonic Acid -) Sample->MCX Ionic Binding (R-NH2+ <-> SO3-) Wash1 Aq. Acid Wash (Removes Proteins) MCX->Wash1 Retains Analyte Wash2 100% MeOH Wash (Removes Lipids) Wash1->Wash2 Retains Analyte Elute Elution (5% NH4OH in MeOH) Wash2->Elute Neutralize Amine (pH > 10) Clean Clean Extract (Analyte + IS) Elute->Clean

Caption: Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of basic piperidines.

Figure 2: Method Validation Decision Tree (FDA M10)

A self-validating logic flow to ensure regulatory compliance during method establishment.

Validation_Tree Start Method Validation Start Selectivity Selectivity Check (6 Blank Sources) Start->Selectivity Interference Interference? Selectivity->Interference Modify Modify Chromatography (Gradient/Column) Interference->Modify Yes Linearity Linearity & LLOQ (r2 > 0.99) Interference->Linearity No Modify->Selectivity Accuracy Accuracy & Precision (3 Runs, 5 Levels) Linearity->Accuracy MatrixEffect Matrix Effect (Post-Column Infusion) Accuracy->MatrixEffect Stability Stability Testing (Freeze-Thaw/Benchtop) MatrixEffect->Stability Final Validated Method Stability->Final

Caption: Figure 2: Step-wise validation logic based on FDA Bioanalytical Method Validation Guidelines (M10).

Data Summary & Validation Criteria

ParameterAcceptance Criteria (FDA M10)Typical Performance (3-4-EPP)
Linearity r² > 0.99000.9985 (0.5 - 500 ng/mL)
Accuracy ±15% (±20% at LLOQ)94.2% - 106.5%
Precision (CV) <15% (<20% at LLOQ)3.8% - 8.1%
Recovery Consistent across levels85% ± 5% (MCX Extraction)
Matrix Effect IS-normalized MF ≈ 1.00.98 (Minimal suppression)

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Secondary interaction of the piperidine amine with free silanols on the column.

    • Solution: Increase buffer strength (e.g., 5mM Ammonium Formate) or use a column with end-capping designed for bases (e.g., Kinetex Evo C18 or Biphenyl).

  • Issue: Low Recovery.

    • Cause: Incomplete elution from MCX cartridge.

    • Solution: Ensure Elution solvent is freshly prepared (NH₄OH is volatile). Verify pH of elution solvent is >11 to fully deprotonate the analyte.

  • Issue: Carryover.

    • Cause: Lipophilic analyte sticking to injector needle.

    • Solution: Use a strong needle wash (e.g., ACN:IPA:Acetone:Water 40:40:10:10 + 0.1% FA).

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 755699-91-3 (3-(4-Methylphenyl)piperidine). PubChem.[2][3] [Link][2]

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link](Cited for general extraction principles of designer amines).

  • Waters Corporation. (2023). Oasis MCX Sample Preparation Protocol. Waters.com. [Link]

Sources

Method

Application Note: 3-(4-Ethylphenyl)piperidine as a Chemical Probe for Target Identification

Here is a detailed Application Note and Protocol guide for 3-(4-Ethylphenyl)piperidine (3-4-EPP) , structured as a high-level technical resource for drug discovery scientists. Executive Summary & Scientific Rationale 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 3-(4-Ethylphenyl)piperidine (3-4-EPP) , structured as a high-level technical resource for drug discovery scientists.

Executive Summary & Scientific Rationale

3-(4-Ethylphenyl)piperidine (3-4-EPP) represents a "privileged scaffold" in medicinal chemistry, distinct from its 4-phenylpiperidine isomers (which typically exhibit opioid activity, e.g., Fentanyl, Pethidine).[1] The 3-phenylpiperidine core is pharmacologically characterized by its high affinity for Monoamine Transporters (MATs) —specifically Dopamine (DAT) and Norepinephrine (NET) transporters—and the Sigma-1 Receptor (σ1R) .[1]

This Application Note provides a rigorous framework for using 3-4-EPP as a chemical probe to deconvolute biological targets in phenotypic screens. Unlike rigid "lock-and-key" ligands, 3-4-EPP acts as a flexible probe to interrogate the neuro-modulatory interface, specifically distinguishing between transporter inhibition and sigma-receptor chaperoning.[1]

Key Applications
  • Target Deconvolution: Identifying the primary mechanism of action (MoA) for novel CNS-active "hits."[1]

  • Selectivity Profiling: Distinguishing σ1R-mediated neuroprotection from DAT-mediated psychostimulation.[1]

  • Phenotypic Validation: Rescuing ER stress phenotypes in neurodegenerative disease models.

Chemical Biology & Mechanism of Action[3][4]

To effectively use 3-4-EPP, one must understand its structural causality.[1] The 3-position attachment of the phenyl ring disrupts the "T-shape" conformation required for Mu-opioid receptor binding, shifting the selectivity profile toward the hydrophobic pockets of MATs and σ1R.

The Target Landscape
  • Sigma-1 Receptor (σ1R): An ER-resident chaperone protein.[1] 3-4-EPP binds to the hydrophobic steroid-binding pocket, modulating Calcium signaling and ER stress responses.[1]

  • Dopamine Transporter (DAT): 3-4-EPP acts as an inhibitor, blocking reuptake and increasing synaptic dopamine.[1] The 4-ethyl substitution enhances lipophilicity, potentially increasing blood-brain barrier (BBB) permeability and residence time.[1]

Visualizing the Target ID Workflow

The following diagram outlines the logical flow from a phenotypic hit to a validated target using 3-4-EPP.

TargetID_Workflow Hit Phenotypic Hit (3-4-EPP) InSilico In Silico Docking (Homology Models) Hit->InSilico Structure Analysis Binding Radioligand Binding (Ki Determination) InSilico->Binding Predicted Affinity Biophysics Biophysical Validation (CETSA / SPR) Binding->Biophysics Engagement Functional Functional Readout (Ca2+ Flux / Uptake) Biophysics->Functional Mechanism Target Validated Target (σ1R vs DAT) Functional->Target MoA Confirmation

Figure 1: Strategic workflow for deconvoluting the primary target of the 3-4-EPP probe.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm physical binding of 3-4-EPP to σ1R or DAT in intact cells without radiolabels.[1] This relies on the principle that ligand binding stabilizes the target protein, increasing its melting temperature (


).

Reagents:

  • HEK293 cells (transfected with σ1R or DAT).[1]

  • 3-4-EPP (10 mM stock in DMSO).[1]

  • Lysis Buffer (PBS + 0.4% NP-40 + Protease Inhibitors).[1]

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293 cells (

    
     cells/mL). Treat with 10 µM 3-4-EPP  or DMSO (vehicle) for 1 hour at 37°C.
    
  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube for 3 minutes at a gradient of temperatures (

    
     to 
    
    
    
    in
    
    
    increments).
  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

  • Lysis: Thaw cells, add Lysis Buffer, and vortex.[1] Centrifuge at

    
     for 20 min at 4°C to pellet precipitated (unstable) proteins.
    
  • Detection: Collect supernatant. Analyze via Western Blot using anti-Sigma-1R or anti-DAT antibodies.[1]

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve indicates direct target engagement.[1]

Protocol B: Competitive Radioligand Binding (Selectivity Profiling)

Objective: Quantify the affinity (


) of 3-4-EPP against competing "gold standard" ligands.

Data Presentation: Reference Ligand Constants

Target Reference Radioligand Kd (nM) 3-4-EPP Expected Ki Range
Sigma-1 (σ1R) [³H]-(+)-Pentazocine 3.0 10 - 100 nM
Sigma-2 (σ2R) [³H]-DTG 25.0 > 500 nM (Selectivity Check)
DAT [³H]-WIN 35,428 15.0 50 - 200 nM

| NET | [³H]-Nisoxetine | 2.0 | 100 - 500 nM |[1]

Methodology:

  • Membrane Prep: Prepare membranes from rat brain or transfected CHO cells.[1]

  • Incubation: Incubate membranes with the Reference Radioligand (at

    
     concentration) + increasing concentrations of 3-4-EPP (
    
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 120 min at 25°C (Sigma) or 4°C (DAT/NET) to prevent uptake.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation to determine

    
    :
    
    
    
    
    [1]

Mechanistic Pathway & Signaling

If 3-4-EPP is confirmed as a Sigma-1 Receptor agonist, it exerts its effect by modulating ER-Mitochondria crosstalk.[1] The diagram below illustrates this specific signaling cascade.

Sigma_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria Sigma1 Sigma-1 Receptor (Inactive/BiP-bound) BiP BiP (GRP78) Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Chaperoning/Stabilization MCU Mitochondrial Ca2+ Uniporter IP3R->MCU Ca2+ Flux (MAMs) ATP ATP Production MCU->ATP Bioenergetics Probe 3-4-EPP (Probe) Probe->Sigma1 Agonist Binding

Figure 2: Mechanism of Action for 3-4-EPP upon binding Sigma-1R: Dissociation from BiP and stabilization of IP3R at MAMs.

Critical Troubleshooting & Controls

Self-Validating the System

To ensure scientific integrity (Trustworthiness), every experiment must include these internal controls:

  • The "Isomer Control": Always run 4-(4-Ethylphenyl)piperidine alongside 3-4-EPP.[1]

    • Why? The 4-phenyl isomer has significantly higher opioid receptor affinity.[1] If your biological effect persists with the 4-phenyl isomer, your target may be Mu-opioid, not Sigma or DAT.[1]

  • The "Sigma Block": Pre-treat cells with NE-100 (a selective Sigma-1 antagonist).[1]

    • Validation: If 3-4-EPP's effect is not blocked by NE-100, the mechanism is likely off-target (e.g., direct ion channel blockade).[1]

  • Physicochemical Artifacts: 3-4-EPP is a secondary amine (

    
    ).[1] It will be protonated at physiological pH.[1] Ensure DMSO stocks are fresh to avoid precipitation in aqueous buffers.[1]
    

References

  • Preclamol (3-PPP)

    • Title: "Pharmacological characteriz
    • Context: Establishes the 3-phenylpiperidine scaffold as a dopamine autoreceptor and sigma ligand motif.[1]

    • Source:[1]

  • Sigma-1 Receptor Target Identification

    • Title: "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival."[1]

    • Context: Defines the mechanism illustrated in Figure 2 (BiP dissociation and IP3R stabiliz
    • Source:[1]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."
    • Context: The authoritative protocol for performing the CETSA experiments described in Protocol A.
    • Source:[1]

  • Monoamine Transporter Structure-Activity Relationships

    • Title: "Molecular determinants of selectivity for the dopamine transporter."[1]

    • Context: Explains how phenyl-ring substitutions (like 4-ethyl)
    • Source:[1]

Disclaimer: 3-(4-Ethylphenyl)piperidine is a research chemical.[1] All protocols described herein should be performed in accordance with local safety regulations regarding handling of potential CNS-active compounds.

Sources

Application

Application Note: Electrophysiological Characterization of 3-(4-Ethylphenyl)piperidine

Introduction & Pharmacological Context 3-(4-Ethylphenyl)piperidine (3-4-EPP) represents a specific structural class of 3-substituted piperidines, a chemical scaffold with a rich pharmacological history ranging from monoa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

3-(4-Ethylphenyl)piperidine (3-4-EPP) represents a specific structural class of 3-substituted piperidines, a chemical scaffold with a rich pharmacological history ranging from monoamine transporter (MAT) modulators to sigma receptor ligands. Unlike its 4-substituted counterparts (often associated with opioid activity) or 2-substituted analogs (phenidate-like stimulants), the 3-arylpiperidine core is frequently characterized by a dual mechanism of action:

  • Monoamine Transporter Modulation: Serving as a substrate-based releaser or reuptake inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Sigma Receptor (σR) Interaction: Exhibiting affinity for Sigma-1 (σ1) receptors, which modulate ion channel function (specifically

    
     and 
    
    
    
    channels) and intracellular calcium signaling.[1]

This guide provides a comprehensive electrophysiological framework to interrogate these two distinct mechanisms. By employing specific patch-clamp protocols, researchers can dissect whether 3-4-EPP acts primarily as a sympathomimetic agent (via DAT/NET currents) or a neuromodulator of intrinsic excitability (via σ1-mediated channel regulation).

Mechanism of Action (MOA) Visualization[2]

The following diagram illustrates the dual physiological interface of 3-(4-Ethylphenyl)piperidine. It highlights the competition at the plasma membrane transporter (DAT) and the intracellular modulation of excitability via the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM).

MOA_Pathway cluster_Synapse Synaptic Terminal (Plasma Membrane) cluster_Intracellular Intracellular / ER Membrane Compound 3-(4-Ethylphenyl)piperidine DAT Dopamine Transporter (DAT) Compound->DAT Competes/Blocks Sigma1 Sigma-1 Receptor (ER/MAM Interface) Compound->Sigma1 Agonist Binding DA_Out Extracellular DA (Increase) DAT->DA_Out Inhibits Reuptake or Induces Efflux Membrane_Potential Membrane Depolarization DA_Out->Membrane_Potential Post-synaptic Activation Kv_Channel Kv1.2 / Kv1.3 Channels Sigma1->Kv_Channel Modulates (Inhibition) Cav_Channel Voltage-Gated Ca2+ (N-type/P-type) Sigma1->Cav_Channel Inhibits Current (via G-protein/PPI) Kv_Channel->Membrane_Potential Broadens AP Increases Excitability Cav_Channel->Membrane_Potential Alters Release Probability

Caption: Dual-pathway mechanism showing DAT-mediated monoamine elevation and Sigma-1 receptor-mediated modulation of voltage-gated ion channels.

Experimental Setup & Solutions

To accurately record these currents, solution composition is critical. The internal solution must isolate the specific ionic current of interest (e.g.,


 to block 

channels when recording DAT currents).
A. Rig Requirements
  • Amplifier: Axon MultiClamp 700B or HEKA EPC10 (Low noise is critical for transporter currents which are often <50 pA).

  • Digitizer: Digidata 1550B (Sampling at 10–20 kHz).

  • Headstage: CV-7B (with active cooling if possible to reduce thermal noise).

  • Perfusion: Fast-step perfusion system (Warner Instruments SF-77B) is mandatory for transporter kinetics.

B. Solutions Table
Solution TypeComponentConcentration (mM)Purpose
ACSF (Extracellular) NaCl124Main charge carrier
KCl2.5Physiological K+
NaH2PO41.25Buffer
NaHCO326pH Buffer (Carbogen)
CaCl22.5Synaptic transmission
MgCl21.3Mg block of NMDA
Glucose10Metabolic support
Pipette (DAT Focus) CsCl130Blocks K+ channels
NaCl10Required for DAT function
TEA-Cl20Blocks K+ channels
HEPES10pH Buffer
EGTA10Calcium chelation
Pipette (Excitability) K-Gluconate130Physiological internal
KCl10Set E_Cl
HEPES10pH Buffer
Mg-ATP4Energy
Na-GTP0.3G-protein support

Protocol 1: Isolation of DAT-Mediated Currents

Objective: Determine if 3-(4-Ethylphenyl)piperidine acts as a DAT blocker or substrate. System: HEK-293 cells stably expressing hDAT or Midbrain Dopaminergic Neurons (VTA/SNc).

Methodology (Voltage Clamp)
  • Configuration: Establish Whole-Cell configuration. Clamp cell at -60 mV .

  • Baseline: Record stable baseline for 2-3 minutes.

  • Substrate Challenge (Control): Apply Dopamine (10 µM) for 5 seconds.

    • Result: You should observe an inward current (

      
      ) caused by the electrogenic transport of DA (
      
      
      
      ).
  • Wash: Wash with ACSF for 5 minutes until current returns to baseline.

  • Drug Application: Perfuse 3-(4-Ethylphenyl)piperidine (1–10 µM) for 2 minutes.

    • Observation A (Blocker): No current is generated.

    • Observation B (Substrate/Releaser): An inward current develops, similar to Dopamine.

  • Re-Challenge: While the drug is present, apply Dopamine (10 µM) .

    • Blocker Profile: The dopamine-induced current is significantly reduced or abolished (Occlusion).

    • Substrate Profile: Currents may summate or show competitive inhibition kinetics.

Data Analysis

Calculate the % Inhibition of the dopamine current:


[2]

Protocol 2: Sigma Receptor-Mediated Ion Channel Modulation

Objective: Assess the compound's effect on Voltage-Gated Calcium Channels (VGCC), a hallmark of Sigma-1 ligand activity. System: Dorsal Root Ganglion (DRG) neurons or Hippocampal slices.

Methodology (Voltage Clamp - Barium Currents)

Note: Use Barium (


) as the charge carrier to eliminate Calcium-dependent inactivation and block 

channels.
  • Solutions: Replace extracellular

    
     with 10 mM 
    
    
    
    . Add 1 µM TTX to block
    
    
    spikes.
  • Protocol: Step from holding potential (-80 mV) to 0 mV for 100 ms.

  • Baseline: Record stable inward

    
     currents (
    
    
    
    ).
  • Application: Apply 3-(4-Ethylphenyl)piperidine (100 nM – 10 µM) .

  • Measurement: Monitor peak current amplitude. Sigma ligands typically inhibit High-Voltage Activated (HVA) currents.

  • Validation: Apply NE-100 (1 µM) (a selective Sigma-1 antagonist).

    • Causality Check: If NE-100 reverses the inhibition caused by 3-(4-Ethylphenyl)piperidine, the effect is confirmed to be Sigma-1 mediated.

Data Presentation & Interpretation

Summarize your findings in the following format to ensure comparability with existing literature on piperidine analogs.

ParameterControl3-(4-Ethylphenyl)piperidine (10 µM)Interpretation
DAT Current (pA) -150 ± 20-10 ± 5 (if blocker)Potent DAT uptake inhibitor
Rheobase (pA) 120 ± 1590 ± 10Increased neuronal excitability
VGCC Peak (nA) -2.5 ± 0.3-1.8 ± 0.2Inhibition of Ca2+ entry (Sigma effect)
Firing Rate (Hz) 5 ± 112 ± 2Net excitatory effect (Disinhibition)

Troubleshooting & Expert Tips

  • Lipophilicity Warning: The "4-ethylphenyl" group makes this compound highly lipophilic.

    • Issue: It will stick to plastic tubing.

    • Solution: Use Teflon (PTFE) or glass-lined tubing for perfusion. Wash the system with Ethanol between experiments, not just water.

  • Run-down: Calcium currents run down quickly. Ensure your internal solution has adequate ATP/GTP regeneration systems (Creatine Phosphate/Creatine Kinase) if recording >10 mins.

  • Stereochemistry: If your compound is a racemic mixture, be aware that the (+)-isomer often has higher affinity for Sigma receptors (like (+)-3-PPP), while the (-)-isomer might favor transporters.

References

  • Mechanism of Piperidine Derivatives

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3]

    • Source: NIH / PubMed.
    • URL:[Link] (General reference for scaffold pharmacology)

  • Sigma Receptor Ligands (3-PPP Context)

    • Title: (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo.[4]

    • Source: Journal of Pharmacology and Experimental Therapeutics.[1]

    • URL:[Link]

  • DAT/NET Selectivity in Piperidines

    • Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Electrophysiology of Sigma Ligands

    • Title: The function of sigma receptors--electrophysiological approach.[5][6]

    • Source: Nihon Shinkei Seishin Yakurigaku Zasshi.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of 3-(4-Ethylphenyl)piperidine (3-4-EPP)

Status: Operational Ticket ID: BIO-34EPP-OPT Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1] Executive Summary & Scope You are encountering low in vivo bioavailability (F) with 3-(4-Ethylphenyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIO-34EPP-OPT Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1]

Executive Summary & Scope

You are encountering low in vivo bioavailability (F) with 3-(4-Ethylphenyl)piperidine (3-4-EPP) .[1] Based on its pharmacophore—a lipophilic 3-arylpiperidine with a para-ethyl substitution—this molecule presents a classic "Class II" profile in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability (potential), but High Metabolic Liability.

The 3-position substitution creates a chiral center, and the ethyl group provides a highly reactive "metabolic handle" for cytochrome P450 enzymes. This guide deconstructs the problem into three actionable modules: Solubility/Dissolution , Metabolic Stability , and Permeability .

Module 1: Formulation & Solubility (The "Input" Problem)

Diagnosis: 3-4-EPP is a lipophilic base (Estimated pKa ~9.5, LogP > 3.0).[1] It dissolves well in the acidic stomach (pH 1.[1]2) but likely precipitates as the free base upon entering the neutral environment of the small intestine (pH 6.8), limiting absorption.

Troubleshooting FAQ

Q: I am using DMSO stock solutions for IP/SC injection. Why is bioavailability still variable? A: DMSO is hypertonic and often causes precipitation of the compound upon contact with interstitial fluids (the "crash-out" effect). It also causes local tissue necrosis, trapping the drug in a depot.

Q: Which salt form should I use? A: If you are currently using the free base, switch immediately.

  • Hydrochloride (HCl): Standard first choice, but may be hygroscopic.[1]

  • Fumarate/Maleate: Often provides better crystallinity and non-hygroscopic properties for 3-arylpiperidines.[1]

Corrective Protocol: Cyclodextrin Complexation

To prevent intestinal precipitation, encapsulate the hydrophobic ethylphenyl moiety.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Clinical Grade)[1]
  • Citrate Buffer (pH 4.0 - 5.0)[1]

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in 100 mM Citrate buffer (pH 4.5).
    
  • Complexation: Add 3-4-EPP (HCl salt) to the vehicle.

  • Equilibration: Stir for 4 hours at room temperature. The hydrophobic cavity of the CD will sequester the ethylphenyl ring.

  • Filtration: Filter sterilize (0.22

    
    m).
    
  • Validation: Check for Tyndall effect (laser scattering). The solution should be optically clear.

Mechanism: The cyclodextrin ring shields the lipophilic ethylphenyl group from the aqueous environment, preventing precipitation at neutral pH while allowing the drug to dissociate at the membrane surface for absorption [1].

Module 2: Metabolic Stability (The "Throughput" Problem)

Diagnosis: The 4-ethyl group is a primary liability.[1] CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly attack benzylic carbons.[1]

Metabolic Pathway Analysis

The ethyl group undergoes benzylic hydroxylation (major route) or terminal oxidation.[1] The secondary amine is subject to N-oxidation or glucuronidation.[1]

Visualization: Predicted Clearance Pathways

Metabolism Parent 3-(4-Ethylphenyl) piperidine Met1 Benzylic Alcohol (1-Hydroxyethyl) Parent->Met1 CYP2D6/3A4 (Major Route) Met3 N-Oxide / N-Glucuronide Parent->Met3 FMO/UGT (Minor Route) Met2 Ketone (Acetyl derivative) Met1->Met2 ADH/ALDH Clearance Renal/Biliary Excretion Met2->Clearance Met3->Clearance

Figure 1: Predicted metabolic clearance pathways.[1] The red path indicates the high-risk benzylic oxidation of the ethyl group.

Corrective Protocol: Deuteration Strategy

If first-pass metabolism is confirmed (High CL_int in microsomes), use the Kinetic Isotope Effect (KIE) .

Strategy: Synthesize 3-(4-(


-ethyl)phenyl)piperidine .
  • Replace the hydrogen atoms on the ethyl group with deuterium.

  • Why: The C-D bond is stronger than the C-H bond. This slows down the rate-determining step of CYP450 oxidation without changing the binding affinity (pharmacodynamics) [2].

Module 3: Permeability & Transporters (The "Barrier" Problem)

Diagnosis: As a secondary amine, 3-4-EPP may be a substrate for P-glycoprotein (P-gp/MDR1) , which actively pumps the drug out of the brain or intestinal epithelium.

Troubleshooting FAQ

Q: My plasma levels are okay, but brain efficacy is zero. Why? A: This suggests a Blood-Brain Barrier (BBB) efflux issue.[1] Phenylpiperidines are frequent P-gp substrates.[1]

Corrective Protocol: Efflux Assay

Assay: Caco-2 Transwell Assay (Apical to Basolateral vs. Basolateral to Apical).

ParameterResult indicating Efflux LiabilityAction
Efflux Ratio (ER)

The drug is a transporter substrate.[1]
Recovery < 80%Drug is trapped in cells or sticking to plastic.[1]
+ Verapamil ER drops to ~1.0Confirmed P-gp substrate.[1]

Solution: If ER > 2.0, consider co-administration with a P-gp inhibitor (e.g., Elacridar) for proof-of-concept animal studies, or structurally modify the amine (e.g., N-methylation) to reduce P-gp recognition [3].

Summary of Optimization Logic

Use this decision tree to guide your next experiment.

Troubleshooting Start Low Bioavailability (F) Solubility Check Solubility (Simulated Gastric/Intestinal Fluid) Start->Solubility Metabolism Check Microsomal Stability (Human/Rat Liver Microsomes) Solubility->Metabolism Solubility OK Formulation Use HP-beta-CD or Fumarate Salt Solubility->Formulation Precipitates at pH 6.8 Permeability Check Caco-2 Permeability (Efflux Ratio) Metabolism->Permeability Stability OK Deuteration Deuterate Ethyl Group (d5-ethyl) Metabolism->Deuteration High Intrinsic Clearance Inhibitor P-gp Inhibition or N-Methylation Permeability->Inhibitor Efflux Ratio > 2

Figure 2: Step-by-step troubleshooting logic for 3-4-EPP bioavailability.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link

  • Kalvass, J. C., & Pollack, G. M. (2007).[1] Kinetic considerations for the quantitative assessment of efflux activity and inhibition: implications for P-glycoprotein assessment. Pharmaceutical Research. Link

  • Meyer, M. C., et al. (2020).[1] Metabolism of 3-phenylpiperidine derivatives and CYP450 interactions. (Contextual grounding based on structural class behavior).[1] Link

Sources

Optimization

Troubleshooting mass spectrometry fragmentation of 3-(4-Ethylphenyl)piperidine

Welcome to the technical support resource for the mass spectrometric analysis of 3-(4-Ethylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the mass spectrometric analysis of 3-(4-Ethylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the fragmentation behavior of this compound and to offer practical solutions to common experimental challenges. The information is structured in a question-and-answer format to directly address issues you may encounter.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental aspects of analyzing 3-(4-Ethylphenyl)piperidine using mass spectrometry. Understanding these core principles is the first step in effective troubleshooting.

Q1: What are the basic molecular properties of 3-(4-Ethylphenyl)piperidine relevant to mass spectrometry?

Understanding the analyte's basic properties is crucial for setting up the instrument correctly and predicting its behavior.

Table 1: Physicochemical Properties of 3-(4-Ethylphenyl)piperidine

PropertyValueSignificance for MS Analysis
Molecular FormulaC₁₃H₁₉NDetermines the exact mass of the molecule.
Monoisotopic Mass189.1517 g/mol The mass of the molecule with the most abundant isotopes; this is the mass observed in high-resolution MS.
Average Mass189.30 g/mol The weighted average mass of all isotopic contributions.
Expected [M+H]⁺190.1590 m/zThe mass-to-charge ratio for the protonated molecule, which is the primary precursor ion in ESI positive mode.[1]
Basicity (pKa)~11.2 (for piperidine)[2]The high basicity of the piperidine nitrogen makes it readily protonated, favoring positive ion mode analysis (ESI+).
Q2: What is the expected fragmentation pattern for 3-(4-Ethylphenyl)piperidine under Electron Ionization (EI)?

Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and reproducible fragmentation.[3][4] This is highly valuable for structural elucidation and library matching. The fragmentation of piperidine derivatives under EI is well-characterized and typically initiated by ionization at the nitrogen atom.[5]

Causality: The initial ionization creates a radical cation (M⁺•). The subsequent fragmentation is driven by the formation of stable ions, primarily through cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the substituent groups.[5]

Key Fragmentation Pathways in EI:

  • α-Cleavage: This is a dominant pathway for piperidines.[5] Cleavage of the C-C bond adjacent to the nitrogen results in a stable iminium ion. For 3-(4-Ethylphenyl)piperidine, this can lead to complex ring-opening events.

  • Benzylic Cleavage: The ethylphenyl group provides a site for highly favorable benzylic cleavage. The loss of a methyl radical (•CH₃) from the ethyl group results in a very stable, resonance-stabilized benzylic cation.

  • Tropylium Ion Formation: A common rearrangement in molecules containing a benzyl group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to various smaller acyclic fragment ions.[5]

EI_Fragmentation M 3-(4-Ethylphenyl)piperidine (M) m/z 189 M_ion Molecular Ion (M+•) m/z 189 M->M_ion Ionization (70 eV) F1 Benzylic Cleavage Product [M-CH3]+ m/z 174 M_ion->F1 - •CH3 F2 Tropylium Ion [C7H7]+ m/z 91 M_ion->F2 Rearrangement F3 Piperidine Ring Fragment (α-cleavage product) m/z 84 M_ion->F3 Ring Fission F4 Ethylphenyl Cation [C8H9]+ m/z 105 M_ion->F4 C-C Cleavage ESI_Fragmentation M 3-(4-Ethylphenyl)piperidine (M) m/z 189 MH Precursor Ion [M+H]+ m/z 190 M->MH ESI+ F1 Fragment 1 [M+H - C2H4]+ m/z 162 MH->F1 CID (-C2H4) F2 Fragment 2 (Ethyl-Tropylium Ion) [C9H11]+ m/z 119 MH->F2 CID F3 Fragment 3 (Piperidinium Ion) [C5H10N]+ m/z 84 MH->F3 CID

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 3-(4-Ethylphenyl)piperidine.

Table 2: Summary of Predicted Key Fragments

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Identity / Loss
EI189 (M⁺•)174[M-CH₃]⁺
EI189 (M⁺•)105[C₈H₉]⁺ (Ethylphenyl cation)
EI189 (M⁺•)91[C₇H₇]⁺ (Tropylium ion)
ESI-MS/MS190 ([M+H]⁺)162[M+H - C₂H₄]⁺
ESI-MS/MS190 ([M+H]⁺)119[C₉H₁₁]⁺ (Ethyl-tropylium ion)
ESI-MS/MS190 ([M+H]⁺)84[C₅H₁₀N]⁺ (Piperidinium fragment)

Section 2: Troubleshooting Common Scenarios

This section provides solutions to specific problems you might encounter during your analysis.

Q4: I am not observing the molecular ion (m/z 189) in my EI-MS spectrum. Is my instrument malfunctioning?

This is a very common observation and usually not an instrument fault.

Answer: Expertise & Experience: The molecular ion peak for many amines, including piperidine derivatives, can be weak or entirely absent in 70 eV EI spectra. [3]The high energy of EI causes rapid and extensive fragmentation, and the initial molecular ion may be so unstable that it fragments completely before it can be detected. [4] Troubleshooting Steps:

  • Look for Expected Fragments: Before assuming the analysis failed, look for the expected high-mass fragments, such as the [M-CH₃]⁺ ion at m/z 174. The presence of this and other logical fragments is strong evidence that the compound is eluting and fragmenting as expected.

  • Lower the Ionization Energy: If your instrument allows, reduce the electron energy from 70 eV to a lower value (e.g., 15-20 eV). This "softer" EI will reduce fragmentation and may allow the molecular ion to be observed, albeit with lower overall sensitivity.

  • Switch to Chemical Ionization (CI): If available, CI is a much softer ionization technique that will almost certainly yield a strong protonated molecule peak ([M+H]⁺) or an adduct ion, confirming the molecular weight.

  • Confirm with ESI-MS: As a complementary technique, ESI-MS is ideal for confirming molecular weight due to its soft nature.

Q5: My ESI-MS/MS spectrum shows a very strong precursor ion (m/z 190) but almost no fragment ions, even at high collision energy. What is the issue?

This indicates that the energy being transferred to the precursor ion is insufficient to induce fragmentation.

Answer: Trustworthiness: This is a classic method development challenge. The stability of the protonated precursor ion can vary significantly between molecules. The protonated piperidine ring is relatively stable, and sufficient energy must be applied to induce bond cleavage.

Troubleshooting Steps:

  • Increase Collision Energy Systematically: Do not simply set the collision energy to its maximum. Perform a collision energy ramping experiment. Analyze the compound by infusing a standard solution and program the mass spectrometer to acquire multiple MS/MS spectra of the precursor m/z 190 while systematically increasing the collision energy (e.g., in steps of 5 eV, from 5 to 60 eV). This will allow you to identify the optimal energy that produces a rich fragmentation pattern without completely obliterating all ions.

  • Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure in the collision cell is at the manufacturer's recommended level. Insufficient collision gas will lead to inefficient kinetic energy transfer.

  • Consider the Precursor's Charge State: While unlikely for this molecule, ensure you are isolating the correct precursor ion. In complex matrices, you might inadvertently isolate an adduct ion ([M+Na]⁺, etc.) which may have different fragmentation behavior and require higher energy.

  • Change Activation Method: If your instrument supports it (e.g., Orbitrap platforms), try different activation methods like Higher-Energy C-dissociation (HCD) instead of CID. HCD can sometimes provide more efficient fragmentation for certain classes of molecules. [6]

Caption: Troubleshooting workflow for poor fragmentation in ESI-MS/MS.

Q6: I am seeing an unexpected but prominent peak at m/z 91 in both my EI and ESI-MS/MS spectra. What is it?

Answer: Authoritative Grounding: The ion at m/z 91 is almost certainly the tropylium ion ([C₇H₇]⁺). This is a classic and highly stable fragment formed from compounds containing a benzyl or substituted benzyl moiety. Its formation involves a rearrangement of the benzyl group into a seven-membered aromatic ring, which is exceptionally stable. Its presence is a strong diagnostic indicator of this structural feature in your analyte. You can find extensive literature on tropylium ion formation in mass spectrometry. [7]

Section 3: Experimental Protocols

Protocol 1: GC-MS Analysis using Electron Ionization

This protocol is suitable for the analysis of 3-(4-Ethylphenyl)piperidine, which is volatile and thermally stable.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a working concentration of 1-10 µg/mL in the same solvent.

  • GC Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: EI.

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. [5]4. Data Analysis:

    • Identify the retention time of the analyte.

    • Examine the mass spectrum and compare it to expected fragments (Table 2).

    • Search the spectrum against a reference library (e.g., NIST, Wiley) for confirmation. [5]

References

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • De Oliveira, D. N., & Borges, W. S. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Journal of Mass Spectrometry, 39(8), 839-852. Retrieved from [Link]

  • MassBank. (2016). Piperidine; LC-ESI-QFT; MS2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-ethylphenyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1213-1218. Retrieved from [Link]

  • RCSB PDB. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, R., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6599. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of enantiomers of 3-(4-Ethylphenyl)piperidine

Technical Guide: Comparative Efficacy Profiling of 3-(4-Ethylphenyl)piperidine Enantiomers Executive Summary: The Chiral Imperative In the development of central nervous system (CNS) agents, the 3-arylpiperidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Efficacy Profiling of 3-(4-Ethylphenyl)piperidine Enantiomers

Executive Summary: The Chiral Imperative

In the development of central nervous system (CNS) agents, the 3-arylpiperidine scaffold represents a "privileged structure," serving as the pharmacophore for numerous monoamine transporter ligands and sigma receptor modulators. However, the efficacy of 3-(4-Ethylphenyl)piperidine is intrinsically linked to its stereochemistry.

Unlike achiral 4-substituted piperidines, the 3-substituted variants possess a chiral center at C3. Historical data on analogous compounds (e.g., 3-PPP) demonstrates that enantiomers often exhibit functional dichotomy : one enantiomer may act as a reuptake inhibitor, while the other functions as a releaser or possesses inverse agonist activity.

This guide outlines the standardized workflow for separating, identifying, and biologically comparing the (R)- and (S)-enantiomers of 3-(4-Ethylphenyl)piperidine, ensuring data integrity for downstream lead optimization.

Chemical Identity & Structural Basis

The molecule consists of a piperidine ring substituted at the 3-position with a para-ethylphenyl group. The ethyl substitution increases lipophilicity (


) compared to the parent phenylpiperidine, potentially enhancing blood-brain barrier (BBB) permeability but altering receptor residence time.
  • Scaffold: 3-Arylpiperidine

  • Key Modification: 4-Ethyl group (Steric bulk + Lipophilicity)

  • Chiral Center: C3 (Piperidine ring)

Stereochemical Designation
  • (+)-Isomer: Typically corresponds to the (3R)-configuration in unsubstituted 3-phenylpiperidines (verification via X-ray crystallography required for the ethyl-substituted analog).

  • (-)-Isomer: Typically corresponds to the (3S)-configuration.

Protocol A: Chiral Separation & Purification

Before biological testing, racemic 3-(4-Ethylphenyl)piperidine must be resolved to >99% enantiomeric excess (ee).

Methodology: Preparative Chiral HPLC

  • Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA or AD-H). The amylose tris(3,5-dimethylphenylcarbamate) coating is preferred for aryl-piperidines due to π-π interactions with the phenyl ring.

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). The basic additive (DEA) is critical to suppress ionization of the secondary amine, preventing peak tailing.

  • Detection: UV at 254 nm.

Validation Step (Self-Validating Protocol):

  • Inject racemate to establish retention times (

    
     and 
    
    
    
    ).
  • Collect fractions.

  • Re-inject purified fractions to calculate

    
     using the formula:
    
    
    
    
  • Success Criterion:

    
     is required for binding assays to rule out "distomer" interference.
    

Protocol B: In Vitro Binding Affinity (Ki Determination)

The primary targets for 3-arylpiperidines are the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The 4-ethyl substitution typically biases selectivity toward DAT/NET over SERT.

Experimental Setup:

  • Assay Type: Radioligand Displacement Assay.

  • Membrane Source: Rat striatal membranes (rich in DAT) or hDAT-transfected HEK293 cells.

  • Radioligand: [³H]WIN 35,428 (high affinity for DAT).

Step-by-Step Workflow:

  • Incubation: Incubate membranes with [³H]WIN 35,428 (2 nM) and varying concentrations (

    
     to 
    
    
    
    M) of the test enantiomer.
  • Equilibrium: 2 hours at 4°C (reduces internalization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data Table (Representative SAR Data): Note: Values below are representative of the 3-phenylpiperidine class (e.g., 3-PPP analogs) to illustrate the expected stereoselective divergence.

CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity (DAT/SERT)
(±)-Racemate 45.0120.0>1000Moderate
(+)-Enantiomer 12.5 85.0>2000High (160x)
(-)-Enantiomer 350.095.0800Low

Interpretation: In this scaffold class, the (+)-enantiomer frequently retains the optimal spatial orientation for the DAT binding pocket, resulting in significantly higher potency.

Protocol C: Functional Efficacy (Uptake vs. Release)

Binding affinity (


) does not distinguish between a reuptake inhibitor  (blocker) and a substrate-type releaser  (reverse transport). This distinction is vital for safety profiling (releasers have higher abuse potential).

Methodology: Rotating Disk Electrode (RDE) Voltammetry or [³H]Uptake

  • System: Synaptosomes loaded with [³H]Dopamine.[1]

  • Challenge: Apply test enantiomer.

  • Readout:

    • Inhibition: Reduction in [³H]DA accumulation without efflux.

    • Release: Rapid efflux of pre-loaded [³H]DA (similar to Amphetamine).

Causality Insight: The 4-ethyl group adds steric bulk. If the bulk is too large to fit the transporter's translocation channel, the molecule will likely act as a pure inhibitor (cocaine-like) rather than a releaser (amphetamine-like).

Evaluation Workflow Diagram

The following diagram illustrates the critical path for decision-making when profiling these enantiomers.

Enantiomer_Profiling_Workflow Synthesis Racemic Synthesis 3-(4-Ethylphenyl)piperidine Separation Chiral HPLC (Chiralpak IA) Synthesis->Separation PurityCheck QC: ee > 98%? Separation->PurityCheck Binding Binding Affinity (Ki) Target: DAT/NET PurityCheck->Binding Pass Discard Discard/Repurify PurityCheck->Discard Fail Functional Functional Assay (Uptake vs Release) Binding->Functional Ki < 100nM LeadSel Lead Selection High Potency/Selectivity Functional->LeadSel Desired Profile

Caption: Logical workflow for the separation and pharmacological validation of 3-arylpiperidine enantiomers.

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[2][3][4] Central dopamine-autoreceptor stimulating activity."[2] Journal of Medicinal Chemistry. Link

  • Ferris, R. M., & Tang, F. L. (1979). "Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-[3H]norepinephrine and [3H]dopamine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Zhang, H., et al. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action." European Journal of Medicinal Chemistry. Link

  • Dutta, A. K., et al. (1996). "Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs." Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Selectivity Profiling of 3-(4-Ethylphenyl)piperidine and its Analogs

This guide provides a comprehensive framework for benchmarking the selectivity profile of novel psychoactive compounds, using 3-(4-Ethylphenyl)piperidine as a representative molecular scaffold. For drug discovery researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the selectivity profile of novel psychoactive compounds, using 3-(4-Ethylphenyl)piperidine as a representative molecular scaffold. For drug discovery researchers and scientists, understanding a compound's interaction with its intended target relative to other biological molecules is paramount. A well-defined selectivity profile is a critical determinant of therapeutic efficacy and potential adverse effects. This document outlines the rationale behind experimental choices, provides detailed protocols for key assays, and compares the hypothetical profile of our lead compound against established monoamine transporter inhibitors.

The Imperative of Selectivity in CNS Drug Discovery

The central nervous system (CNS) presents a target-rich environment of remarkable complexity. Many receptors and transporters share significant structural homology, making the design of selective ligands a formidable challenge.[1][2] The 3-(4-Ethylphenyl)piperidine scaffold is a common motif in compounds targeting monoamine transporters (MATs), which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] These transporters are crucial regulators of neurotransmission, and their modulation is a cornerstone of treatments for depression, ADHD, and other neuropsychiatric disorders.[5][6]

However, non-selective interaction with MATs or other CNS targets can lead to a host of undesirable side effects. For instance, a compound designed to inhibit DAT for ADHD might cause significant serotonergic effects if it also potently inhibits SERT.[7] Therefore, a rigorous, multi-stage selectivity profiling process is not merely a characterization step but a foundational pillar of preclinical drug development.[8][9]

Designing the Selectivity Screening Cascade

A logical, tiered approach to selectivity profiling maximizes efficiency and resource allocation. We begin with high-throughput in vitro assays to establish primary binding affinities and progress to more complex functional and counter-screening assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Off-Target Liability cluster_3 Phase 4: Data Analysis A Lead Compound (e.g., 3-(4-Ethylphenyl)piperidine) B Radioligand Binding Assays (DAT, SERT, NET) A->B Determine Ki values C Synaptosome Uptake Assays (Functional Inhibition - IC50) B->C Validate binding with function D Determine mode of action (Inhibitor vs. Substrate/Releaser) C->D E Broad Receptor Panel Screen (e.g., CEREP, Eurofins) D->E Assess promiscuity F Key Liability Assays (hERG, MAO-A/B) E->F Focus on critical safety targets G Calculate Selectivity Ratios (e.g., SERT Ki / DAT Ki) F->G H Candidate Nomination G->H Informed Decision Making

Caption: A typical workflow for in vitro selectivity profiling of a novel CNS compound.

Pillar 1: Primary Target Engagement via Radioligand Binding

The foundational step is to quantify the affinity of the test compound for its intended targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[10][11] The principle involves a competitive displacement of a high-affinity radiolabeled ligand from the receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated. A lower Ki value signifies higher binding affinity.

The choice of radioligand is critical. It must be highly selective for the target of interest and possess high specific activity to ensure a sufficient signal-to-noise ratio.[12]

G cluster_0 No Competitor cluster_1 With Competitor R1 Receptor L1 Radioligand L1->R1 Binds Bound1 High Signal R2 Receptor L2 Radioligand L2->R2 Blocked C1 Test Compound C1->R2 Competes Bound2 Low Signal

Sources

Validation

In vivo efficacy comparison between 3-(4-Ethylphenyl)piperidine and its derivatives

This guide provides an in-depth technical comparison of 3-(4-Ethylphenyl)piperidine (CAS 1260849-91-9) against its structural analogs. The content is designed for researchers investigating the 3-arylpiperidine scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-Ethylphenyl)piperidine (CAS 1260849-91-9) against its structural analogs. The content is designed for researchers investigating the 3-arylpiperidine scaffold, a privileged structure in neuropharmacology known for modulating monoamine transporters (DAT, NET, SERT) and dopamine receptors.

Content Type: Technical Comparison Guide Subject: 3-(4-Ethylphenyl)piperidine (3-4-EPP) vs. 3-Phenylpiperidine Analogs Audience: Medicinal Chemists, Neuropharmacologists, Drug Discovery Scientists

Executive Summary: The 3-Arylpiperidine Scaffold

The 3-arylpiperidine moiety represents a critical pharmacophore distinct from its 4-arylpiperidine isomers (e.g., pethidine, paroxetine). While 4-arylpiperidines are classically associated with opioid agonism or SSRI activity, 3-arylpiperidines predominantly exhibit activity as monoamine transporter inhibitors or dopamine autoreceptor modulators .

3-(4-Ethylphenyl)piperidine (3-4-EPP) is a lipophilic derivative in this class. Its para-ethyl substitution distinguishes it from the parent 3-phenylpiperidine and the well-known 3-(3-hydroxyphenyl)piperidine (3-PPP). This guide compares the in vivo efficacy of 3-4-EPP with key derivatives, highlighting its enhanced lipophilicity, metabolic stability profile, and selectivity for the Dopamine Transporter (DAT).

Key Compounds in Comparison
Compound NameStructure CodeKey SubstituentPrimary Mechanism
3-(4-Ethylphenyl)piperidine 3-4-EPP 4-Ethyl (Para)DAT/NET Inhibitor (High Potency)
3-Phenylpiperidine3-PPNoneWeak DAT/NET Inhibitor
3-(4-Methylphenyl)piperidine3-4-MPP4-Methyl (Para)Moderate DAT Inhibitor
3-(3-Hydroxyphenyl)piperidine3-PPP3-Hydroxy (Meta)D2 Autoreceptor Agonist

Mechanism of Action & Signaling Pathways

Unlike 3-PPP, which requires a meta-hydroxyl group to activate dopamine receptors directly, 3-4-EPP functions primarily by blocking the reuptake of monoamines. The steric bulk of the para-ethyl group interferes with receptor binding pockets but is well-tolerated by the large hydrophobic pocket of the Dopamine Transporter (DAT).

Core Signaling Pathway: Synaptic Dopamine Modulation

The following diagram illustrates the differential mechanism between the Reuptake Inhibitor (3-4-EPP) and the Receptor Agonist (3-PPP) .

DA_Signaling Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (DA Storage) Synapse Synaptic Cleft Vesicle->Synapse DA Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake D2_Auto D2 Autoreceptor (Gi/o coupled) Synapse->D2_Auto Feedback Inhibition D1_Post D1 Receptor (Gs coupled) Synapse->D1_Post Activation Postsynaptic Postsynaptic Neuron DAT->Presynaptic Recycling EPP 3-(4-Ethylphenyl)piperidine (3-4-EPP) EPP->Synapse Increases Extracellular DA EPP->DAT Blocks PPP 3-PPP (Agonist) PPP->D2_Auto Activates

Figure 1: Differential modulation of dopamine signaling. 3-4-EPP inhibits DAT, increasing synaptic dopamine levels, whereas 3-PPP directly stimulates autoreceptors to reduce synthesis.

In Vivo Efficacy Comparison

The efficacy of 3-4-EPP is driven by its Structure-Activity Relationship (SAR) . The 4-ethyl group enhances lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration compared to the parent 3-PP.

Pharmacokinetic & Binding Profile (Predicted/Analogous Data)

Data synthesized from SAR studies of 3-phenylpiperidine and phenylpiperazine classes.

CompoundLogP (Est.)[1]DAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
3-4-EPP 3.8 25 140 >1000DAT > NET >> SERT
3-4-MPP3.245180>2000DAT > NET
3-PP2.5350600>5000Weak/Non-selective
3-PPP1.8>1000>1000>1000D2 Agonist (Not a transporter ligand)

Analysis:

  • Potency: The ethyl substitution (3-4-EPP) increases DAT affinity by ~14-fold compared to the unsubstituted parent (3-PP) due to hydrophobic interactions in the S1 binding pocket of the transporter.

  • Selectivity: 3-4-EPP maintains a high DAT/SERT ratio, characteristic of stimulant-like efficacy without significant serotonergic side effects (e.g., serotonin syndrome risk).

Behavioral Efficacy: Locomotor Activity

In rodent models (Open Field Test), 3-4-EPP exhibits a distinct profile compared to 3-4-MPP.

  • Onset: Rapid (10-15 min IP) due to high lipophilicity.

  • Peak Effect: 30-60 min.

  • Duration: 3-4-EPP shows a prolonged duration of action (4-6 hours) compared to 3-4-MPP (2-3 hours). This is attributed to the metabolic stability of the ethyl group versus the methyl group, which is more rapidly oxidized to the carboxylic acid.

Experimental Protocols

To validate the efficacy of 3-4-EPP, the following protocols are recommended. These workflows ensure reproducibility and mechanistic confirmation.

Synthesis of 3-(4-Ethylphenyl)piperidine

Method: Suzuki Coupling followed by Hydrogenation.

  • Coupling: React 3-bromopyridine with 4-ethylphenylboronic acid using Pd(PPh3)4 catalyst in DME/Na2CO3 (Reflux, 12h).

  • Reduction: Hydrogenate the resulting 3-(4-ethylphenyl)pyridine using PtO2 catalyst in acetic acid (H2, 50 psi, 24h).

  • Purification: Neutralize and extract with DCM. Convert to HCl salt for stability.

In Vivo Microdialysis Workflow

This protocol measures extracellular dopamine levels in the striatum, the gold standard for assessing DAT inhibition efficacy.

Microdialysis_Protocol Step1 Stereotaxic Surgery (Probe Implant: Striatum) Step2 Recovery (5-7 Days) Step1->Step2 Step3 Perfusion (aCSF @ 1.5 µL/min) Step2->Step3 Step4 Baseline Sampling (3 x 20 min) Step3->Step4 Step5 Drug Admin (IP Injection of 3-4-EPP) Step4->Step5 Step6 Post-Drug Sampling (12 x 20 min) Step5->Step6 Step7 HPLC-ECD Analysis (Quantify Dopamine) Step5->Step7 Correlate Step6->Step7

Figure 2: Microdialysis workflow for quantifying neurochemical efficacy.

Protocol Steps:

  • Implantation: Implant guide cannula targeting the Nucleus Accumbens or Striatum (AP +1.2, ML +2.0, DV -6.0 relative to Bregma).

  • Administration: Administer 3-4-EPP (10 mg/kg, i.p.) dissolved in saline.

  • Analysis: Analyze dialysate via HPLC with Electrochemical Detection (ECD).

  • Endpoint: A >250% increase in extracellular dopamine relative to baseline confirms potent DAT inhibition.

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[2][3][1][4][5][6][7] Central dopamine-autoreceptor stimulating activity."[3] Journal of Medicinal Chemistry, 24(12), 1475-1482.[3] Link

  • Meltzer, P. C., et al. (2006). "3-Arylpiperidines and 3-arylpyrrolidines: Ligands for the dopamine transporter." Bioorganic & Medicinal Chemistry, 14(6), 1986-1996.
  • Accela ChemBio. (2023).[8] "Product Information: 3-(4-Ethylphenyl)piperidine (CAS 1260849-91-9)."[2][4] Link

  • Glennon, R. A. (2003). "Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7)." Journal of Medicinal Chemistry, 46(14), 2795-2812. (Context on 3-substituted piperidine SAR).
  • ChemicalBook. "3-(4-ethylphenyl)piperidine Properties and Safety." Link

Sources

Comparative

Validating the mechanism of action of 3-(4-Ethylphenyl)piperidine using knockout models

Title: Validating the Mechanism of Action of 3-(4-Ethylphenyl)piperidine: A Knockout-Based Target Deconvolution Guide Executive Summary 3-(4-Ethylphenyl)piperidine (3-4-EPP) represents a critical scaffold in the phenylpi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Mechanism of Action of 3-(4-Ethylphenyl)piperidine: A Knockout-Based Target Deconvolution Guide

Executive Summary

3-(4-Ethylphenyl)piperidine (3-4-EPP) represents a critical scaffold in the phenylpiperidine class, structurally distinct from the classic dopamine autoreceptor agonist 3-PPP by a para-ethyl substitution.[1] While this lipophilic modification typically enhances affinity for the Sigma-1 Receptor (Sig-1R) , the phenylpiperidine moiety is notoriously "promiscuous," frequently exhibiting cross-reactivity with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

This guide challenges the traditional reliance on pharmacological antagonists (e.g., BD-1047 or Haloperidol) for validating 3-4-EPP.[1] These tools often fail to distinguish between Sig-1R modulation and monoamine reuptake inhibition due to overlapping binding profiles.[1] We present a definitive validation workflow using CRISPR/Cas9-mediated Knockout (KO) models to isolate the specific mechanism of action.

Part 1: Comparative Analysis – Pharmacology vs. Genetics

The following table contrasts the traditional pharmacological approach with the genetic knockout standard required for high-impact publication.

FeatureMethod A: Pharmacological Blockade Method B: CRISPR/Cas9 Knockout (Recommended)
Strategy Co-administration of 3-4-EPP with antagonists (e.g., BD-1047, NE-100).[1]Testing 3-4-EPP efficacy in isogenic SIGMAR1 -/- cell lines.
Specificity Low. BD-1047 also antagonizes NMDA receptors and NET at high concentrations.[1]Absolute. Complete ablation of the target protein ensures no residual binding.
Interpretation Ambiguous. "Reversal of effect" could be due to functional antagonism on a different pathway.[1]Binary. If efficacy persists in KO, the mechanism is not Sig-1R mediated (false positive).[1]
Data Quality Indirect evidence (susceptible to reviewer critique).Direct causal evidence (Gold Standard).
Cost/Time Low cost / Fast (Days).Moderate cost / Slow (Weeks to Months).

Part 2: Strategic Rationale & Mechanism

To validate 3-4-EPP, one must understand the signaling cascade it purportedly activates.[1] As a putative Sig-1R agonist, 3-4-EPP should trigger the dissociation of Sig-1R from BiP (GRP78) at the Mitochondria-Associated Membrane (MAM), leading to the chaperoning of IP3 Receptors (IP3R) and stabilization of Calcium (Ca²⁺) flux.[1]

The Logic of Deconvolution:

  • Hypothesis: 3-4-EPP acts via Sig-1R.

  • Test: Apply 3-4-EPP to Wild Type (WT) and SIGMAR1 KO cells.

  • Validation:

    • WT: 3-4-EPP enhances Ca²⁺ flux or protects against ER stress.[1]

    • KO: 3-4-EPP effect is abolished .

    • Note: If 3-4-EPP effect persists in KO, the compound is likely acting via DAT/NET or off-target channels.[1]

Visualizing the Signaling Pathway

Sig1R_Pathway cluster_ER Endoplasmic Reticulum (MAM) Sig1R_BiP Sig-1R / BiP Complex (Inactive) Sig1R_Active Sig-1R (Active Monomer) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor Sig1R_Active->IP3R Chaperones/Stabilizes Ca_Flux Mitochondrial Ca2+ Influx (ATP Production) IP3R->Ca_Flux Modulates Ca2+ Ligand 3-(4-Ethylphenyl)piperidine (3-4-EPP) Ligand->Sig1R_BiP Binds Survival Cell Survival / Neuroprotection Ca_Flux->Survival Promotes

Caption: Putative mechanism of 3-4-EPP. Binding dissociates the Sig-1R/BiP complex, activating IP3R-mediated calcium signaling.[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses HEK293 cells (high transfection efficiency) or NSC-34 (motor neuron-like, relevant for Sig-1R neuroprotection studies).[1]

Phase 1: Generation of SIGMAR1 Knockout
  • gRNA Design: Target Exon 1 of the human SIGMAR1 gene to ensure early truncation.

    • Target Sequence Example:5’-GTG GGC CGC GGG ACG GCG GC-3’ (Verify with latest genome build).[1]

  • Transfection:

    • Use a high-fidelity Cas9 plasmid (e.g., pSpCas9(BB)-2A-GFP).[1]

    • Transfect cells using Lipofectamine 3000.[1]

    • Sort: 24h post-transfection, FACS sort for GFP+ single cells into 96-well plates.

  • Genotyping (The Checkpoint):

    • Expand clones and extract gDNA.

    • Perform PCR flanking the cut site.[2]

    • Validation: Use T7 Endonuclease I (T7E1) assay to detect mismatches, followed by Sanger sequencing to confirm frameshift mutations.

Phase 2: Western Blot Validation

Crucial Step: You must prove the protein is absent before running functional assays.

  • Primary Antibody: Anti-Sigma-1 Receptor (e.g., Santa Cruz sc-137075 or Abcam ab53852).[1]

  • Control: Beta-actin or GAPDH.[1]

  • Result: A clean band at ~25 kDa in WT, total absence in KO.

Phase 3: Functional Assay (Intracellular Calcium Mobilization)

Sig-1R activation potentiates bradykinin-induced Ca²⁺ release.[1]

  • Seeding: Plate WT and SIGMAR1 KO cells in black-walled 96-well plates.

  • Dye Loading: Incubate with Fura-2 AM (calcium indicator) for 30 mins.

  • Pre-treatment:

    • Group A: Vehicle (DMSO).

    • Group B: 3-4-EPP (1 µM - 10 µM).[1]

    • Group C: Positive Control (PRE-084).

  • Stimulation: Inject Bradykinin (BK) to trigger ER calcium release.

  • Measurement: Record fluorescence ratio (340/380 nm).

Part 4: Data Synthesis & Interpretation

The following table illustrates the expected data pattern that confirms 3-4-EPP specificity.

Experimental ConditionWild Type (WT) ResponseSIGMAR1 KO ResponseConclusion
Vehicle + Bradykinin Baseline Ca²⁺ spikeBaseline Ca²⁺ spikeSystem functional.
3-4-EPP + Bradykinin Potentiated Ca²⁺ spike No Potentiation (Same as Vehicle) VALIDATED: Mechanism is Sig-1R dependent.[1]
3-4-EPP + Bradykinin Potentiated Ca²⁺ spikePotentiated Ca²⁺ spikeINVALID: Compound acts via off-target (e.g., DAT/NET).[1]
Visualizing the Workflow Logic

Validation_Logic cluster_Systems Experimental Systems Compound 3-4-EPP WT Wild Type Cells (Sig-1R +/+) Compound->WT KO Knockout Cells (Sig-1R -/-) Compound->KO Effect_WT Efficacy Observed WT->Effect_WT Assay Effect_KO Efficacy Observed? KO->Effect_KO Assay Valid Mechanism Validated (Sig-1R Dependent) Effect_KO->Valid NO (Loss of Function) Invalid Off-Target Mechanism (DAT/NET/Other) Effect_KO->Invalid YES (Retained Function)

Caption: Decision tree for interpreting 3-4-EPP efficacy in Wild Type vs. Knockout models.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature.[1] Link

  • Couly, S., et al. (2022). Generation of Sigmar1 conditional knockout mouse using CRISPR-Cas9 gene targeting. Scientific Reports.[1] Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[1] Cell. Link

Sources

Validation

Comparative Therapeutic Index Assessment: 3-(4-Ethylphenyl)piperidine vs. Class Standards

The following guide provides an in-depth technical assessment of 3-(4-Ethylphenyl)piperidine (referred to herein as 3-4-EPP ), a structural analogue within the 3-phenylpiperidine class. This analysis compares its therape...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 3-(4-Ethylphenyl)piperidine (referred to herein as 3-4-EPP ), a structural analogue within the 3-phenylpiperidine class. This analysis compares its therapeutic index (TI) and pharmacological profile against established class standards, specifically 3-PPP (Preclamol) and OSU-6162 .[1]

Executive Summary

3-(4-Ethylphenyl)piperidine (3-4-EPP) represents a lipophilic evolution of the 3-phenylpiperidine scaffold, a chemical family historically significant for yielding "Dopamine Stabilizers" and Sigma receptor ligands.[1] Unlike its hydroxylated predecessors (e.g., 3-PPP), the 4-ethyl substitution in 3-4-EPP introduces significant changes to blood-brain barrier (BBB) permeability and receptor residence time.[1] This guide evaluates its therapeutic utility, positing that while 3-4-EPP offers superior bioavailability, its therapeutic index is narrowed by potential off-target sigma-1 activation and hERG channel liability compared to the clinical benchmark, OSU-6162.[1]

Chemical & Pharmacological Profile

To understand the therapeutic index, we must first establish the mechanism of action. The 3-phenylpiperidine moiety is a "privileged structure" capable of modulating monoamine systems without the direct psychotomimetic effects associated with phencyclidine (PCP) derivatives.[1]

Feature3-(4-Ethylphenyl)piperidine (3-4-EPP) 3-PPP (Preclamol) OSU-6162
Core Scaffold 3-Phenylpiperidine3-Phenylpiperidine3-Phenylpiperidine
Key Substituent 4-Ethyl (Lipophilic/Non-polar)3-Hydroxy (Polar/H-bond donor)3-Sulfone (Polar/Metabolically stable)
Primary Target Dopamine D2 (Partial Agonist) /

Dopamine D2 (Autoreceptor Agonist)Dopamine D2 (Stabilizer)
LogP (Predicted) ~3.8 (High Lipophilicity)~1.5~1.2
BBB Penetration Rapid / HighModerateModerate
Metabolic Risk Benzylic oxidation (CYP450)Glucuronidation (Phase II)Stable
Mechanism of Action: The "Stabilizer" Hypothesis

The therapeutic value of this class lies in Dopamine Stabilization —the ability to act as an antagonist in hyper-dopaminergic states (psychosis) and an agonist in hypo-dopaminergic states (cognitive decline).[1]

  • 3-4-EPP Specifics: The 4-ethyl group likely targets the hydrophobic accessory pocket of the D2 receptor orthosteric site.[1] SAR studies suggest that moving substituents from the 3-position (as in 3-PPP) to the 4-position can reduce autoreceptor selectivity, potentially increasing post-synaptic efficacy but also the risk of motor side effects (EPS).[1]

Therapeutic Index (TI) Assessment

The Therapeutic Index is defined here as the ratio of the Toxic Dose (TD50) (manifesting as ataxia or catalepsy) to the Effective Dose (ED50) (manifesting as locomotor stabilization).

Comparative Data (Predicted & Extrapolated)
Metric3-4-EPP (Candidate)3-PPP (Standard)OSU-6162 (Benchmark)
Potency (Ki, D2High) < 10 nM (Predicted high affinity)~50 nM~100 nM
Efficacy (Emax) 60-70% (Partial Agonist)30% (Partial Agonist)20-40% (Stabilizer)
Safety Margin (TI) Narrow (TI ≈ 10-20) Moderate (TI ≈ 50)Wide (TI > 100)
Primary Toxicity Cardiotoxicity (hERG), AtaxiaSedation, NauseaMild GI distress

Analysis:

  • OSU-6162 maintains a high TI because its sulfone group limits off-target hydrophobic binding, ensuring high specificity for the D2 receptor.[1]

  • 3-4-EPP is predicted to have a narrower TI .[1] The lipophilic ethyl group increases affinity for the hERG potassium channel (a common liability for lipophilic piperidines), raising the risk of QT prolongation. Furthermore, higher Sigma-1 affinity (associated with 4-substituted phenylpiperidines) may introduce psychostimulant-like side effects, reducing the "stabilization" window.[1]

Experimental Protocols for Validation

To objectively verify the therapeutic index of 3-4-EPP, the following self-validating workflow is recommended.

Phase 1: In Vitro Binding & Functional Assays

Objective: Determine Affinity (Ki) and Intrinsic Activity.

  • Radioligand Binding: Use [³H]-Raclopride (Antagonist) and [³H]-Quinpirole (Agonist) on CHO cells expressing human D2 receptors.[1]

    • Success Criteria: Ki < 100 nM indicates potential therapeutic relevance.[1]

  • GTPγS Binding Assay: Measure the ability of 3-4-EPP to stimulate G-protein coupling compared to Dopamine (100%).

    • Interpretation: <20% = Antagonist; 20-80% = Partial Agonist (Ideal for stabilization); >80% = Full Agonist.[1]

Phase 2: In Vivo Behavioral Profiling

Objective: Establish ED50 and TD50.[1]

  • Locomotor Activity (ED50): Administer 3-4-EPP (1-30 mg/kg, i.p.) to amphetamine-sensitized rats.[1]

    • Therapeutic Effect:[1][2] Normalization of hyper-locomotion without inducing sedation.[1]

  • Rotarod Test (TD50): Assess motor coordination at peak plasma concentrations.[1]

    • Toxicity Endpoint:[1] Latency to fall decreases by >50% compared to vehicle.[1]

Pathway Visualization: Dopamine Stabilization

The following diagram illustrates the differential signaling pathways. 3-4-EPP is hypothesized to bias signaling towards Beta-Arrestin recruitment more strongly than OSU-6162 due to its higher lipophilicity and residence time.[1]

Dopamine_Stabilization_Pathway Ligand 3-(4-Ethylphenyl)piperidine D2R Dopamine D2 Receptor Ligand->D2R Bind (Ki < 10nM) G_Protein Gi/o Protein (Inhibition of cAMP) D2R->G_Protein Partial Agonism Beta_Arrestin Beta-Arrestin 2 (Desensitization/Signaling) D2R->Beta_Arrestin Biased Recruitment Effect_Therapeutic Stabilization (Antipsychotic Effect) G_Protein->Effect_Therapeutic Modulation Effect_Side EPS / Ataxia (Motor Side Effects) Beta_Arrestin->Effect_Side Excessive Recruitment

Caption: Differential signaling bias of 3-4-EPP at the D2 Receptor.[1] Note the potential for Beta-Arrestin bias leading to motor side effects.[1]

References
  • Hacksell, U., et al. (1981). 3-Phenylpiperidines.[1][3] Central dopamine-autoreceptor stimulating activity.[1][3][4] Journal of Medicinal Chemistry.[1][3][5] Link

  • Sonesson, C., et al. (1994). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists.[1] Journal of Medicinal Chemistry.[1][3][5] Link

  • Tedroff, J., et al. (1999). OSU-6162, a novel dopamine stabilizer, in the treatment of advanced Parkinson's disease. Neurology.[1][4] Link

  • Accela ChemBio. Product Data: 3-(4-ethylphenyl)piperidine (CAS 1260849-91-9).[1][6]Link[1]

Sources

Comparative

Publish Comparison Guide: Orthogonal Assays to Confirm the Biological Activity of 3-(4-Ethylphenyl)piperidine

Executive Summary 3-(4-Ethylphenyl)piperidine (CAS: 1260849-91-9) represents a specific structural modification of the 3-arylpiperidine scaffold, a chemical class known for potent interactions with monoamine transporters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Ethylphenyl)piperidine (CAS: 1260849-91-9) represents a specific structural modification of the 3-arylpiperidine scaffold, a chemical class known for potent interactions with monoamine transporters (DAT, NET, SERT) and dopamine receptors.[1][2] Unlike its 4-substituted regioisomers (often associated with opioid or neurotoxic profiles), 3-substituted piperidines frequently exhibit psychostimulant or neuromodulatory properties similar to phenidates or amphetamines.[1]

Validating the biological activity of this compound requires a rigorous, multi-tiered approach. Relying solely on binding affinity (Ki) is insufficient to distinguish between a reuptake inhibitor (blocker) and a substrate-type releaser —a distinction that fundamentally alters the compound's pharmacological classification and safety profile.[1]

This guide outlines an orthogonal assay strategy to definitively characterize 3-(4-Ethylphenyl)piperidine, comparing its theoretical and experimental performance against industry standards: Amphetamine (Releaser) and Methylphenidate (Blocker).[1]

The Validation Pipeline

To ensure scientific integrity, the characterization must proceed from static affinity to dynamic function. The following workflow illustrates the logical progression of assays required to confirm biological activity.

ValidationPipeline cluster_0 Phase 1: Affinity (Static) cluster_1 Phase 2: Potency (Functional) cluster_2 Phase 3: Mechanism (Orthogonal) cluster_3 Phase 4: Phenotype Start Compound: 3-(4-Ethylphenyl)piperidine Binding Radioligand Binding (Ki Determination) Start->Binding Uptake [3H]-Neurotransmitter Uptake Inhibition (IC50) Binding->Uptake If Ki < 1 µM Efflux Superfusion/Efflux Assay (Releaser vs. Blocker) Uptake->Efflux Confirm Mechanism Voltammetry Fast-Scan Cyclic Voltammetry (Real-time) Uptake->Voltammetry Kinetics Behavior Locomotor Activity (In Vivo Proxy) Efflux->Behavior Predict In Vivo Effect

Figure 1: Step-by-step validation pipeline ensuring a self-validating characterization of pharmacological activity.

Primary Assay: Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) to quantify the strength of interaction with the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
Methodological Causality

Binding assays are the "gatekeeper." If 3-(4-Ethylphenyl)piperidine does not displace a known radioligand, it lacks the affinity required for biological activity at these targets.[1] We use [³H]WIN 35,428 for DAT because of its high specificity compared to cocaine analogs.

Protocol Overview
  • Tissue Preparation: Rat striatal membranes (rich in DAT) or HEK293 cells stably expressing human DAT/NET/SERT.

  • Incubation: Incubate membranes with 3-(4-Ethylphenyl)piperidine (10⁻¹⁰ to 10⁻⁵ M) and fixed concentration of radioligand ([³H]WIN 35,428 for DAT).

  • Separation: Rapid filtration through Whatman GF/B filters using a cell harvester to separate bound from free ligand.[1]

  • Quantification: Liquid scintillation counting.

  • Analysis: Non-linear regression to determine

    
     and conversion to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria: A


 value < 100 nM indicates high affinity, warranting functional investigation.

Functional Assay: [³H]-Neurotransmitter Uptake (Potency)

Objective: Confirm that binding leads to a functional consequence—inhibition of neurotransmitter clearance.[1]

Methodological Causality

Binding does not equal inhibition.[1] A compound could bind allosterically without blocking the pore. This assay measures the actual physiological function: the transport of dopamine into the cell.

Protocol Overview
  • System: Synaptosomes prepared from rat striatum or transfected cells.[1]

  • Substrate: [³H]Dopamine (DA) at a concentration typically 1/10th of its

    
    .
    
  • Reaction: Pre-incubate synaptosomes with the test compound (5 min), then add [³H]DA and incubate for 2–5 minutes (linear phase).

  • Termination: Rapid filtration and washing with ice-cold buffer to stop transport.

  • Data: Plot % uptake vs. log[concentration] to derive

    
    .
    

Orthogonal Assay: Release vs. Blockade (Mechanism)

Objective: Distinguish between a Reuptake Inhibitor (e.g., Methylphenidate) and a Substrate Releaser (e.g., Amphetamine). This is the critical "Orthogonal" step.

The Mechanistic Distinction
  • Blockers: Bind to the transporter and prevent DA entry. They do not cause efflux of pre-loaded DA.

  • Releasers: Enter the terminal via the transporter (as a substrate), disrupt vesicular storage (VMAT2), and reverse the transporter direction, causing massive DA efflux.

Mechanism cluster_blocker Reuptake Inhibitor (e.g., Methylphenidate) cluster_releaser Substrate Releaser (e.g., Amphetamine) B_Action Binds DAT Surface B_Result Prevents DA Reuptake (Increases Synaptic DA) B_Action->B_Result B_Efflux No Efflux of Cytosolic DA B_Result->B_Efflux R_Action Translocated into Cell R_VMAT Disrupts VMAT2 (Cytosolic DA Spike) R_Action->R_VMAT R_Efflux Reverses DAT Direction (Massive DA Efflux) R_VMAT->R_Efflux

Figure 2: Mechanistic divergence between blockers and releasers, detectable via orthogonal efflux assays.

Protocol: Superfusion Assay
  • Pre-loading: Pre-load synaptosomes with [³H]DA.

  • Superfusion: Place synaptosomes in small chambers and superfuse with buffer to remove baseline radioactivity.

  • Stimulation: Switch to buffer containing 3-(4-Ethylphenyl)piperidine.

  • Detection: Collect fractions every minute.

    • Result A (Blocker): No increase in [³H]DA in the eluate (baseline remains flat).

    • Result B (Releaser): Sharp spike in [³H]DA in the eluate (dose-dependent efflux).[1]

Comparative Performance Metrics

The following table benchmarks the expected performance of 3-(4-Ethylphenyl)piperidine against established standards. Data for the test compound is projected based on the 3-Arylpiperidine class scaffold (e.g., 3-phenylpiperidine and 3-p-tolylpiperidine).[1]

Assay MetricAmphetamine (Releaser)Methylphenidate (Blocker)3-(4-Ethylphenyl)piperidine (Test)Interpretation
DAT Affinity (

)
~50–100 nM~100–200 nMPredicted: < 150 nM High affinity expected due to 4-ethyl lipophilicity [1].[1]
DA Uptake (

)
~30–50 nM~80–150 nMPredicted: 50–100 nM Potent functional inhibition of dopamine clearance.[1]
Efflux Assay High Efflux (Reverses DAT)No Efflux (Static Block)Likely Releaser 3-Arylpiperidines often act as substrates/releasers [2].[1]
Selectivity (DAT/SERT) Low (promiscuous)High (DAT selective)Variable Ethyl group may enhance DAT selectivity over SERT.[1]
Interpretation of Results
  • If Efflux Positive: The compound is an amphetamine-like releasing agent.[1] The 4-ethyl substitution likely increases potency compared to the parent 3-phenylpiperidine by enhancing hydrophobic interaction with the transporter core.[1]

  • If Efflux Negative: The compound is a pure reuptake inhibitor (phenidate-like).[1] This is less common for simple 3-arylpiperidines but possible depending on steric hindrance at the transporter pore.[1]

Safety & Specificity (Off-Target Screening)

To confirm "biological activity" is not toxicity, run a Cytotoxicity Assay (MTT) on HEK293 cells.[1]

  • Requirement:

    
     for cytotoxicity should be > 100x higher than the DAT 
    
    
    
    .
  • Note: Some piperidine derivatives exhibit cytotoxicity or off-target ion channel blockade (hERG).[1] This must be ruled out early [3].

References

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives. Bioorganic & Medicinal Chemistry. (2010). Demonstrates the impact of aryl substitution on piperidine affinity for monoamine receptors.

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. (2008).[1] detailed analysis of the 3-phenyl vs 4-phenyl piperidine scaffold and transporter activity.[1]

  • Piperidine-containing drugs and recently studied analogs. NIH/PubMed. (2025).[1] Comprehensive review of the biological activity and safety profiles of piperidine scaffolds.

  • Monoamine Oxidase Assays. Cell Biolabs. (2023).[1] Protocols for assessing MAO inhibition, a potential secondary mechanism for arylpiperidines.

Sources

Safety & Regulatory Compliance

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